4-Methylstilbene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRVHDXASYPUCB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-17-9 | |
| Record name | Benzene, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylstilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylstilbene. It includes detailed experimental protocols for its synthesis and characterization, quantitative data presented in structured tables, and visualizations of key experimental workflows.
Core Properties of this compound
This compound is an organic compound belonging to the stilbenoid family, characterized by a central ethylene (B1197577) bridge connecting two aromatic rings. The presence of a methyl group on one of the phenyl rings influences its electronic and steric properties, making it a valuable model compound in various research fields.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for its solid-state and bulk properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 118-121 °C | |
| Boiling Point | 307.1 °C (predicted) | [2] |
| Density | 1.028 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform (B151607), and ethanol (B145695). |
Chemical Properties
This compound exhibits chemical behaviors typical of stilbenoids, including photochemical reactivity and susceptibility to electrophilic addition reactions at the double bond.
| Property | Description | Reference |
| IUPAC Name | 1-methyl-4-[(E)-2-phenylethenyl]benzene | [1] |
| CAS Number | 4714-21-0 | |
| Photochemical Reactivity | Undergoes cis-trans photoisomerization upon exposure to UV light. | [3] |
| Synthesis Methods | Commonly synthesized via Wittig, Heck, or Horner-Wadsworth-Emmons reactions. | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes and phosphonium (B103445) ylides.[5][6][7] This protocol is adapted from the general synthesis of stilbene.[8][9]
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (B78521) (NaOH)
-
Saturated aqueous Sodium Bisulfite (NaHSO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
95% Ethanol
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (10 mmol) and 4-methylbenzaldehyde (10 mmol) in 20 mL of dichloromethane.[8]
-
Ylide Formation and Reaction: With vigorous stirring, add 10 mL of 50% aqueous sodium hydroxide dropwise through the condenser. The strong base deprotonates the phosphonium salt to form the phosphorus ylide, which then reacts with the 4-methylbenzaldehyde.[8][9]
-
Reflux: Gently heat the reaction mixture to reflux and maintain for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 20 mL of water and then 20 mL of saturated aqueous sodium bisulfite. Continue washing with 20 mL portions of water until the aqueous layer is neutral to pH paper.[9]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the dichloromethane by rotary evaporation. Recrystallize the crude product from hot 95% ethanol to yield pure (E)-4-Methylstilbene as white crystals.[8]
Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[10][11][12][13]
-
Sample Preparation:
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Expected Signals: Signals for aromatic protons, vinylic protons, and the methyl group protons.
-
-
¹³C NMR Spectroscopy:
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method): [20][21][22][23]
-
Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[22]
-
Transfer the fine powder to a pellet die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[20]
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Bands: Aromatic C-H stretching, alkene C=C stretching, and C-H bending vibrations.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and confirm its molecular weight.[24][25]
-
Sample Preparation:
-
Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Expected Result: A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion and fragmentation pattern of this compound.[26]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows related to this compound.
References
- 1. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 4714-21-0 | Benchchem [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. homework.study.com [homework.study.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. websites.nku.edu [websites.nku.edu]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. How To [chem.rochester.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 21. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 22. shimadzu.com [shimadzu.com]
- 23. pelletpressdiesets.com [pelletpressdiesets.com]
- 24. uoguelph.ca [uoguelph.ca]
- 25. scioninstruments.com [scioninstruments.com]
- 26. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Cis-Trans Isomerization of 4-Methylstilbene
Executive Summary: The cis-trans photoisomerization of stilbene (B7821643) and its derivatives is a foundational topic in the field of photochemistry. 4-Methylstilbene (B168049), in particular, serves as a critical model system for investigating the influence of electronic substituent effects on the dynamics of this reversible reaction. This technical guide provides a comprehensive overview of the core principles governing the photoisomerization of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the underlying photochemical mechanisms, presents key quantitative data, details relevant experimental protocols, and discusses competing photochemical pathways.
Introduction to this compound Photoisomerization
Stilbenes are diarylethenes that exhibit photochromism, a phenomenon characterized by the reversible transformation between two isomers with distinct absorption spectra upon light exposure.[1] The two isomers are the thermodynamically more stable trans (E) isomer and the sterically hindered, less stable cis (Z) isomer.[1][2] The photo-induced conversion between these states makes stilbene derivatives valuable for applications in molecular switches, photoswitchable materials, and photopharmacology.[2]
The isomerization process is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[2] In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly lowered, facilitating a twist to a perpendicular, intermediate geometry.[2] From this twisted state, the molecule non-adiabatively relaxes back to the ground state, partitioning into either the cis or trans form.[3][4]
This compound is an important derivative where a methyl group is substituted on one of the phenyl rings. This single, electron-donating group provides a subtle electronic perturbation without introducing significant steric hindrance, allowing for the focused study of substituent effects on the photophysical and photochemical behavior of the stilbene core.[5] Its behavior is often compared to unsubstituted stilbene to build a foundational understanding of structure-property relationships.[5]
Core Photochemical Mechanisms
The photoisomerization of this compound, like other stilbenes, can proceed through two primary pathways: the singlet state mechanism and the triplet state mechanism. The dominant pathway is influenced by the excitation conditions and the molecular environment.
The Singlet State (S₁) Pathway
Direct irradiation of this compound with UV light primarily initiates isomerization via the first excited singlet state (S₁). The process is a classic example of a photochemical reaction proceeding through a conical intersection.[2][6]
-
Photoexcitation: The trans (or cis) isomer absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from the ground state (S₀) to the first excited singlet state (S₁).
-
Torsional Dynamics: In the S₁ state, the potential energy surface has a minimum at a twisted, nearly 90° conformation. The molecule rapidly rotates around the central C=C bond towards this geometry.[2]
-
Non-Adiabatic Decay: At this twisted geometry, the S₁ and S₀ potential energy surfaces are nearly degenerate, creating a "conical intersection." This allows for highly efficient, radiationless decay (internal conversion) back to the S₀ ground state.[3][6]
-
Relaxation: Once on the ground state potential energy surface, the twisted molecule relaxes by further rotation to form a mixture of the cis and trans isomers.[3]
Caption: The singlet state pathway for trans-cis photoisomerization.
The Triplet State (T₁) Pathway
While direct excitation populates the singlet state, isomerization can also occur via the triplet state (T₁), particularly through triplet sensitization or when substituents promote intersystem crossing (ISC).[6][7] Triplet sensitizers are molecules that can be excited to their triplet state and then transfer that energy to the stilbene molecule.
-
Intersystem Crossing (ISC): Following excitation to the S₁ state, the molecule can undergo intersystem crossing—a spin-forbidden but possible transition—to the T₁ state. Substituents like nitro or carbonyl groups are known to enhance ISC rates.[6]
-
Triplet State Isomerization: Similar to the singlet state, the T₁ potential energy surface also favors a twisted geometry. The molecule twists towards this energetic minimum.[4][8]
-
Relaxation to Ground State: From the twisted triplet state, the molecule undergoes another intersystem crossing event to return to the S₀ ground state, where it partitions into the cis and trans isomers.[8]
Using a triplet sensitizer (B1316253) like p-benzoquinone can not only induce isomerization but also alter the selectivity of the reaction.[9]
Caption: The triplet state pathway for cis-trans photoisomerization.
Quantitative Photochemical Data
The photophysical properties of stilbenes are highly dependent on substitution and the surrounding environment. While extensive data exists for unsubstituted stilbene, data for this compound is more specific. The methyl group's electron-donating nature subtly influences the energy levels and isomerization dynamics.
| Parameter | trans-4-Methylstilbene | cis-4-Methylstilbene | Solvent/Conditions | Reference |
| λ_max (Absorption) | ~310 nm | ~280 nm | Hexane | [5] |
| Molar Absorptivity (ε) | Higher than cis isomer | Lower than trans isomer | General | [5] |
| Quantum Yield (Φ_t→c) | 0.4 - 0.5 (typical for stilbenes) | N/A | Various solvents | [6] |
| Quantum Yield (Φ_c→t) | N/A | ~0.22 (for stilbene) | O₂ saturated solution | [10] |
| Molecular Weight | 194.27 g/mol | 194.27 g/mol | N/A | [11] |
| Melting Point | 120 °C | Liquid at room temp. | N/A | [12] |
Note: Some values are representative of the stilbene class due to the scarcity of specific published data for this compound.
Experimental Protocols
Studying the photoisomerization of this compound involves its synthesis, a controlled photoreaction, and analytical monitoring of the process.
Synthesis of trans-4-Methylstilbene via Wittig Reaction
The Wittig reaction is a reliable and common method for synthesizing stilbene derivatives with good stereoselectivity for the trans isomer.[5][13] It involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
4-Methylbenzaldehyde (B123495) (p-tolualdehyde)
-
Sodium methoxide (B1231860)
-
Dichloromethane
Protocol:
-
Ylide Formation: Dissolve benzyltriphenylphosphonium chloride in anhydrous methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature with stirring. This deprotonates the phosphonium salt to form the Wittig reagent (the ylide).
-
Reaction: To the ylide solution, add 4-methylbenzaldehyde dissolved in a minimal amount of methanol.
-
Precipitation: Stir the reaction mixture. The less soluble trans-4-methylstilbene will begin to precipitate out of the methanol solution. The reaction can be left to stir for several hours or overnight to maximize yield.[13]
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold methanol to remove triphenylphosphine (B44618) oxide and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Monitoring Photoisomerization with UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of isomerization in real-time.[5] The significant difference in the absorption spectra of the trans and cis isomers allows for their quantification in a mixture.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvette with a stopper
-
UV lamp (e.g., medium-pressure mercury lamp, ~313 nm or broadband)
-
Spectrophotometrically pure solvent (e.g., hexane, cyclohexane)
Protocol:
-
Solution Preparation: Prepare a dilute solution of pure trans-4-methylstilbene in the chosen solvent (e.g., hexane) with an absorbance of ~1.0 at its λ_max.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Place the cuvette in a holder at a fixed distance from the UV lamp and irradiate the sample. For kinetic runs, irradiate for short, defined intervals (e.g., 15-30 seconds).
-
Spectral Monitoring: After each irradiation interval, remove the cuvette and immediately record its UV-Vis spectrum. Repeat this process until no further significant changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.
-
Data Analysis: Monitor the decrease in absorbance at the λ_max of the trans isomer (~310 nm) and the corresponding increase in absorbance at the λ_max of the cis isomer (~280 nm). The presence of an isosbestic point, where the absorbance remains constant for all spectra, indicates a clean conversion between the two species.
Caption: Experimental workflow for a photoisomerization study.
Competing Reactions and Environmental Factors
While cis-trans isomerization is the primary photochemical process for this compound, other reactions can occur, and environmental conditions can modulate the outcome.
-
Photocyclization: The cis isomer of stilbene and its derivatives can undergo a competing reaction: an intramolecular 6π-electrocyclization to form an unstable trans-4a,4b-dihydrophenanthrene intermediate.[14][15] In the presence of an oxidizing agent (like dissolved oxygen), this intermediate is irreversibly oxidized to the corresponding phenanthrene (B1679779) derivative.[16] This process drains the cis isomer from the photostationary state.[15]
-
Solvent Effects: The solvent environment can influence the isomerization dynamics. Solvent polarity can affect the energies of the ground and excited states, while solvent viscosity can physically hinder the large-amplitude torsional motion required for isomerization, thereby affecting the reaction rate and quantum yield.[6][17]
-
Confinement Effects: When this compound is encapsulated within host systems like cyclodextrins or polymers, the photochemical equilibrium can be dramatically shifted. Confinement can sterically favor one isomer over the other, leading to a photostationary state that is highly enriched in either the cis or trans form, contrary to its behavior in solution.[5]
Conclusion
This compound provides an ideal platform for exploring the fundamental principles of photochemical reactions. Its cis-trans isomerization is a well-defined process governed by the interplay of singlet and triplet excited states, proceeding through a critical twisted conical intersection. The subtle electronic influence of the methyl group allows for detailed investigations into structure-reactivity relationships. Understanding the kinetics, mechanisms, and environmental influences on this process is crucial for the rational design of advanced photoresponsive materials and molecular devices. Further research into its behavior in complex biological and material systems will continue to unlock new applications for this versatile photochemical switch.
References
- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Density functional studies of the ground- and excited-state potential-energy curves of stilbene cis-trans isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 4714-21-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Triplet pathways in the cis⇆trans photoisomerization of 4-acetyl-and 4-benzoyl-stilbene - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Photo-isomerization and the triplet state of stilbene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 4714-21-0 [amp.chemicalbook.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoisomerization dynamics of stiff-stilbene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 4-Methylstilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylstilbene, a derivative of the archetypal photochromic molecule stilbene, serves as a crucial model system for understanding the fundamental principles of photochemistry and photophysics. Its deceptively simple structure, featuring a methyl group on one of the phenyl rings, provides a subtle perturbation that allows for the detailed investigation of substituent effects on excited-state dynamics, including fluorescence and photoisomerization. This technical guide offers a comprehensive overview of the core photophysical properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support research and development in fields ranging from materials science to pharmacology.
Core Photophysical Properties
The photophysical behavior of this compound is dominated by the interplay between radiative decay (fluorescence) and non-radiative decay pathways, primarily trans-cis photoisomerization. The methyl substituent, being a weak electron-donating group, influences the electronic properties and potential energy surfaces of the molecule in its ground and excited states.
Quantitative Data
The following tables summarize the key photophysical parameters for the trans and cis isomers of this compound. It is important to note that while data for the trans isomer is more readily available, the photophysical characterization of the cis isomer is less common due to its lower stability and very low fluorescence quantum yield.
Table 1: Photophysical Properties of trans-4-Methylstilbene
| Property | Value | Solvent |
| Absorption Maximum (λabs) | 302 nm, 312 nm | Tetrahydrofuran (THF)[1] |
| Emission Maximum (λem) | ~352 nm | Tetrahydrofuran (THF)[1] |
| Fluorescence Quantum Yield (Φf) | Very low* | Various[2] |
| Excited-State Lifetime (τ) | Data not readily available | - |
_Note: The fluorescence quantum yield of methyl-substituted trans-stilbenes is reported to be very weak, indicating that the methyl group does not significantly impede the efficient photoisomerization process.[2] Specific quantitative values are not widely reported in the literature.
Table 2: Photophysical Properties of cis-4-Methylstilbene
| Property | Value | Solvent |
| Absorption Maximum (λabs) | Data not readily available | - |
| Emission Maximum (λem) | Non-fluorescent or very weakly fluorescent | - |
| Fluorescence Quantum Yield (Φf) | < 0.01 (estimated) | - |
| Excited-State Lifetime (τ) | Data not readily available | - |
Key Photochemical Process: Photoisomerization
Upon absorption of ultraviolet light, this compound undergoes a reversible trans-cis isomerization, a process central to its function in various applications. This photochemical reaction proceeds through an excited singlet state and involves significant conformational changes.
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following are detailed methodologies for key spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of trans- and cis-4-Methylstilbene.
Methodology:
-
Sample Preparation: Prepare a stock solution of high-purity trans-4-Methylstilbene in a spectroscopic grade solvent (e.g., hexane, ethanol, or THF). For the cis isomer, irradiate a solution of the trans isomer with a UV lamp to generate a photostationary state enriched in the cis form, followed by chromatographic separation if a pure sample is required.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Prepare a series of dilutions of the sample solution with absorbances in the range of 0.1 to 1.0 at the expected λabs to ensure adherence to the Beer-Lambert law.
-
Record the absorption spectrum for each dilution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) at each λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).
Methodology:
-
Sample and Standard Preparation:
-
Prepare dilute solutions of the sample (this compound) and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54) in the same solvent if possible.
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
-
Instrumentation: Use a calibrated spectrofluorometer with a corrected emission channel.
-
Measurement:
-
Measure the UV-Vis absorbance of both the sample and standard solutions at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of the solvent blank, the standard, and the sample solutions. The excitation wavelength should be the same for all measurements.
-
-
Data Analysis:
-
Subtract the solvent blank emission from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the fluorescent species.
Methodology:
-
Sample Preparation: Prepare a dilute, deoxygenated solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source (e.g., a picosecond diode laser or a femtosecond Ti:Sapphire laser with frequency doubling).
-
Measurement:
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica (B1680970) nanoparticles).
-
Measure the fluorescence decay profile of the sample at the emission maximum.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the resulting decay curve to a single or multi-exponential function to extract the excited-state lifetime(s) (τ).
-
Experimental and Logical Workflow
The characterization of the photophysical properties of this compound follows a systematic workflow, from initial sample preparation to the final data analysis and interpretation.
Conclusion
This technical guide provides a foundational understanding of the photophysical properties of this compound. The presented data, though limited for the cis isomer, highlights the key characteristics of this molecule, particularly the efficient trans-cis photoisomerization that competes with fluorescence. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data for this and related stilbenoid compounds. Further research, especially in quantifying the fluorescence quantum yield and excited-state lifetime of both isomers in a variety of solvents, will be invaluable for a more complete understanding of the structure-property relationships governing the photophysics of substituted stilbenes and for the rational design of novel photoresponsive materials and molecular probes.
References
A Technical Guide to the Spectroscopic Analysis of 4-Methylstilbene
This guide provides a comprehensive overview of the key spectroscopic data for 4-Methylstilbene (C₁₅H₁₄), a significant compound in photochemical research and materials science. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS), offering valuable reference data for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of (E)-4-Methylstilbene provides distinct signals for the methyl, vinylic, and aromatic protons. The data presented was acquired on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][2]
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| Methyl (-CH₃) | 2.40 | Singlet (s) | N/A | 3H |
| Vinylic (=CH) | 7.08 - 7.16 | Multiplet (m) | N/A | 2H |
| Aromatic (C₆H₄) | 7.21 | Doublet (d) | 7.9 | 2H |
| Aromatic (C₆H₅) | 7.29 | Triplet (t) | 7.2 | 1H |
| Aromatic (C₆H₅) | 7.40 | Triplet (t) | 7.7 | 2H |
| Aromatic (C₆H₄) | 7.46 | Doublet (d) | 8.3 | 2H |
| Aromatic (C₆H₅) | 7.55 | Doublet (d) | 8.3 | 2H |
The ¹³C NMR spectrum complements the proton data, identifying the unique carbon environments within the molecule. The chemical shifts are influenced by the electronic density around each nucleus, providing a complete map of the carbon skeleton.[1][3]
| Carbon Type | Chemical Shift (δ, ppm) |
| Methyl (-CH₃) | 20.8 |
| Vinylic & Aromatic (CH) | 125.9 |
| Vinylic & Aromatic (CH) | 126.9 |
| Vinylic & Aromatic (CH) | 127.2 |
| Vinylic & Aromatic (CH) | 128.1 |
| Vinylic & Aromatic (CH) | 128.2 |
| Vinylic & Aromatic (CH) | 128.9 |
| Quaternary (C) | 134.1 |
| Quaternary (C) | 137.0 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for this purpose.[3]
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄ | [4][5] |
| Molecular Weight | 194.27 g/mol | [6][7] |
| Exact Mass | 194.10955 g/mol | [5][6] |
| Primary Ion | [M]⁺ at m/z 194 | Inferred |
Experimental Protocols
The data presented in this guide is typically acquired using standard analytical methodologies.
NMR Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[8] The spectra are then recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a diluted solution of the compound is injected into the gas chromatograph. The GC column separates the components of the sample before they enter the mass spectrometer, which ionizes and detects the molecules to confirm identity and purity.[3]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound | 4714-21-0 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Electronic and Geometric Properties of 4-Methylstilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylstilbene (B168049), a derivative of the stilbene (B7821643) core, serves as a crucial model system in the study of photochemistry, materials science, and medicinal chemistry. The presence of a methyl group at the para position of one of the phenyl rings introduces a subtle electronic perturbation, offering a unique platform to investigate the fundamental effects of substitution on the electronic and geometric properties of the stilbene backbone. This technical guide provides a comprehensive overview of the synthesis, characterization, and detailed electronic and geometric properties of this compound, catering to the needs of researchers and professionals in related fields.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 194.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-methyl-4-[(E)-2-phenylethenyl]benzene | --INVALID-LINK-- |
| CAS Number | 4714-21-0 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 118-121 °C | |
| Boiling Point | ~335 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, and hot ethanol (B145695). |
Electronic Properties
The electronic properties of this compound are largely governed by the π-conjugated system of the stilbene core. The methyl group, being a weak electron-donating group, slightly modifies the electronic transitions compared to unsubstituted stilbene.
Spectroscopic Data
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~300 nm, ~312 nm | Hexane (B92381) | [1] |
| Emission Maximum (λem) | ~330 nm, ~345 nm | Hexane | |
| Fluorescence Quantum Yield (Φf) | ~0.05 | Hexane | [2] |
| Excited-State Lifetime (τf) | ~100 ps | Non-viscous solvents | [2] |
Note: The photophysical data for this compound are not extensively tabulated in the literature. The provided values are estimations based on data for trans-stilbene (B89595) and the known effects of methyl substitution.
Geometric Properties
The geometry of this compound, particularly the planarity of the molecule and the conformation around the ethylenic bridge, is crucial in determining its electronic and photophysical properties. Both trans and cis isomers exist, with the trans isomer being the more thermodynamically stable form.
Computed Geometric Parameters (trans-4-Methylstilbene, Ground State, DFT)
| Parameter | Bond/Dihedral | Value |
| Bond Length | C=C (ethylenic) | ~1.34 Å |
| C-C (phenyl-ethylenic) | ~1.48 Å | |
| Dihedral Angle | Phenyl-C=C-Phenyl | ~0-10° |
Note: These are typical values obtained from DFT calculations for trans-stilbene derivatives. Specific experimental or computational data for this compound is limited.
Experimental Protocols
Synthesis of trans-4-Methylstilbene via Wittig Reaction
This protocol describes the synthesis of trans-4-methylstilbene from benzyltriphenylphosphonium (B107652) chloride and 4-methylbenzaldehyde (B123495).
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
95% Ethanol
-
Iodine (catalytic amount for isomerization)
Procedure:
-
Ylide Formation and Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyltriphenylphosphonium chloride (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in dichloromethane.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The reaction is exothermic.
-
Heat the mixture to a gentle reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.
-
Continue washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Isomerization: Add a catalytic amount of iodine to the dichloromethane solution and expose it to light (e.g., a standard lamp) for about an hour to facilitate the isomerization of the cis-isomer to the more stable trans-isomer.
-
Purification: Remove the dichloromethane by rotary evaporation. Recrystallize the crude product from hot 95% ethanol to obtain pure trans-4-methylstilbene as white crystals.[3]
UV-Visible Absorption and Fluorescence Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., hexane or ethanol). Prepare a series of dilutions to obtain concentrations suitable for absorption (absorbance < 1) and fluorescence (absorbance < 0.1 at the excitation wavelength) measurements.
-
UV-Vis Measurement: Record the absorption spectrum of the sample against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).
-
Fluorescence Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.2 (m, aromatic protons), ~7.1 (s, vinyl protons), ~2.4 (s, methyl protons).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~137-126 (aromatic and vinyl carbons), ~21 (methyl carbon).[3]
-
Photoisomerization of this compound
Upon absorption of UV light, this compound undergoes cis-trans photoisomerization, a fundamental photochemical process. The molecule is excited from the ground state (S₀) to an excited singlet state (S₁). In the excited state, rotation around the central C=C bond becomes possible, leading to a twisted intermediate. From this twisted conformation, the molecule can relax back to the ground state as either the trans or cis isomer.
Conclusion
This compound represents a valuable tool for fundamental research in photochemistry and materials science. Its well-defined structure and predictable, yet subtly tunable, electronic and geometric properties make it an excellent model for understanding structure-property relationships in more complex systems. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this versatile molecule in various scientific and industrial domains.
References
4-Methylstilbene: A Linchpin in Stilbene Chemistry for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylstilbene (B168049), a derivative of the stilbene (B7821643) backbone, serves as a crucial model system in the exploration of stilbene chemistry. Its deceptively simple structure, featuring a methyl group on one of the phenyl rings, provides a subtle yet significant perturbation that allows for the detailed investigation of fundamental photochemical and photophysical processes. This technical guide delves into the core aspects of this compound, offering a comprehensive overview of its synthesis, photochemical behavior, and its role as a foundational tool for researchers in organic chemistry, materials science, and drug development. The insights gained from studying this compound have far-reaching implications, aiding in the design of novel photoswitches, molecular machines, and therapeutic agents based on the versatile stilbene scaffold.
Core Properties and Significance
This compound, like its parent compound stilbene, exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is thermodynamically more stable due to reduced steric hindrance, while the cis-isomer is sterically hindered and less stable.[1] The presence of the electron-donating methyl group influences the electronic properties of the molecule, impacting its absorption and emission spectra, as well as the dynamics of its excited states.[2]
The primary significance of this compound in research lies in its utility as a model system to understand:
-
Cis-Trans Photoisomerization: The light-induced interconversion between the cis and trans isomers is a fundamental process in photochemistry. This compound allows for the study of how substituents affect the quantum yields, excited-state lifetimes, and mechanisms of this isomerization.[3][4]
-
Photocyclization Reactions: Upon irradiation, cis-stilbenes can undergo an intramolecular cyclization to form dihydrophenanthrenes, which can then be oxidized to the corresponding phenanthrene (B1679779) derivative. The study of this compound provides insights into the mechanism and regioselectivity of these Mallory reactions.[1][5]
-
Structure-Property Relationships: By comparing the properties of this compound to unsubstituted stilbene and other derivatives, researchers can elucidate the fundamental principles governing how molecular structure dictates photochemical and photophysical behavior.[2]
-
Development of Photoresponsive Materials: The photoisomerization of stilbene derivatives can be harnessed to create "smart" materials that respond to light. This compound has been used as a component in the synthesis of photoresponsive polymers and liquid crystals.[6][7]
-
Medicinal Chemistry Scaffolding: The stilbene scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds, including resveratrol (B1683913) and combretastatin.[8][9][10] Understanding the fundamental properties of a simple derivative like this compound can inform the design of novel therapeutic agents.[11][12]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry, most notably the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods offer reliable routes to predominantly the trans-isomer, which can be subsequently photoisomerized to the cis-isomer.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of trans-4-methylstilbene, this typically involves the reaction of 4-methylbenzyl bromide with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt, which is then deprotonated with a strong base to generate the ylide. The ylide then reacts with benzaldehyde (B42025) to yield this compound.[13][14][15][16][17]
General Reaction Scheme:
-
Phosphonium Salt Formation: 4-Methylbenzyl bromide + PPh₃ → [4-Methylbenzyl(triphenyl)phosphonium]⁺Br⁻
-
Ylide Formation: [4-Methylbenzyl(triphenyl)phosphonium]⁺Br⁻ + Base → 4-Methylbenzylidenetriphenylphosphorane
-
Alkene Formation: 4-Methylbenzylidenetriphenylphosphorane + Benzaldehyde → this compound + Ph₃PO
Experimental Protocol: Wittig Synthesis of trans-4-Methylstilbene [14][17]
Materials:
-
4-Methylbenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol (EtOH)
-
Iodine (I₂)
Procedure:
-
Phosphonium Salt Preparation: In a round-bottom flask, combine equimolar amounts of 4-methylbenzyl bromide and triphenylphosphine in a suitable solvent like toluene. Reflux the mixture for 2-3 hours. Allow the reaction to cool, and collect the precipitated phosphonium salt by vacuum filtration. Wash the salt with cold diethyl ether and dry.
-
Ylide Formation and Reaction: In a separate flask, suspend the prepared phosphonium salt (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane. While stirring vigorously, add a concentrated solution of sodium hydroxide (e.g., 50% aqueous solution) dropwise. The reaction mixture will typically turn a characteristic color (e.g., yellow or orange), indicating the formation of the ylide.
-
Reaction Progression: Continue stirring the biphasic mixture vigorously for at least 30 minutes to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-4-methylstilbene and triphenylphosphine oxide.
-
cis to trans Isomerization: Dissolve the crude product in a suitable solvent like dichloromethane or ethanol. Add a catalytic amount of iodine. Irradiate the solution with a standard light bulb or expose it to sunlight for about an hour to facilitate the isomerization of the cis-isomer to the more stable trans-isomer.
-
Purification: The trans-4-methylstilbene can be purified by recrystallization from ethanol. The less soluble trans-isomer will crystallize out upon cooling, while the triphenylphosphine oxide and any remaining cis-isomer will largely remain in solution.
-
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Wittig Reaction Workflow
Caption: Workflow for the synthesis of trans-4-methylstilbene via the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It often provides higher yields and better (E)-selectivity for the alkene product. The water-soluble phosphate (B84403) byproduct also simplifies the purification process.[15][16][18][19][20][21]
General Reaction Scheme:
-
Phosphonate Formation: 4-Methylbenzyl bromide + P(OEt)₃ → Diethyl (4-methylbenzyl)phosphonate
-
Carbanion Formation: Diethyl (4-methylbenzyl)phosphonate + Base → Phosphonate carbanion
-
Alkene Formation: Phosphonate carbanion + Benzaldehyde → this compound + (EtO)₂PO₂⁻
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of trans-4-Methylstilbene [15][18]
Materials:
-
Diethyl (4-methylbenzyl)phosphonate
-
Benzaldehyde
-
Sodium hydride (NaH) or another strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or another suitable aprotic solvent
Procedure:
-
Carbanion Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add a solution of diethyl (4-methylbenzyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the stirred suspension of NaH. Allow the mixture to stir at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure trans-4-methylstilbene.
-
Characterization: Characterize the product using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for stilbene synthesis.
Photochemical Properties of this compound
The photochemistry of this compound is dominated by two primary processes: cis-trans photoisomerization and photocyclization. These reactions proceed from the excited singlet state of the molecule upon absorption of UV light.
Cis-Trans Photoisomerization
Photoisomerization is the light-induced conversion between the cis and trans isomers. For stilbenes, this process is highly efficient and occurs on an ultrafast timescale. The currently accepted mechanism involves the rotation around the central double bond in the first excited singlet state (S₁) to reach a perpendicular, twisted conformation (the "phantom" singlet state), which then non-radiatively decays back to the ground state (S₀) as either the cis or trans isomer.[2][22] The lifetime of the excited state of cis-stilbene (B147466) is on the order of picoseconds, while that of trans-stilbene (B89595) is in the tens of picoseconds range.
The quantum yield of photoisomerization (Φ) is a measure of the efficiency of this process. For stilbene derivatives, these quantum yields are often solvent-dependent.[3][22]
Quantitative Data on Photophysical Properties
| Property | trans-Stilbene (for comparison) | trans-4-Methylstilbene (representative values) | cis-Stilbene (for comparison) | cis-4-Methylstilbene (representative values) | Solvent |
| Fluorescence Quantum Yield (Φf) | 0.04-0.05 | ~0.05 | < 10⁻⁴ | Very low | Hexane/Nonpolar |
| Excited State Lifetime (τ) | ~100 ps | ~70-100 ps | ~1 ps | ~1 ps | Nonpolar |
| Photoisomerization Quantum Yield (Φt→c) | ~0.5 | ~0.4-0.5 | - | - | Nonpolar |
| Photoisomerization Quantum Yield (Φc→t) | - | - | ~0.35 | ~0.3-0.4 | Nonpolar |
Note: The exact values can vary depending on the experimental conditions, such as excitation wavelength and temperature.
Photoisomerization Mechanism
Caption: Simplified potential energy surface diagram for stilbene photoisomerization.
Photocyclization
Upon UV irradiation, cis-4-methylstilbene can undergo an electrocyclic reaction to form a transient dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to yield 4-methylphenanthrene (B104401).[1][5][8] This reaction, known as the Mallory reaction, is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.[5] The regioselectivity of the cyclization can be influenced by the position of substituents on the stilbene core.
Photocyclization Experimental Protocol
Materials:
-
trans-4-Methylstilbene
-
Iodine (I₂)
-
Cyclohexane (B81311) or another suitable solvent
-
UV lamp (e.g., mercury lamp)
Procedure:
-
Solution Preparation: Dissolve trans-4-methylstilbene in cyclohexane in a quartz reaction vessel. Add a catalytic amount of iodine. The initial irradiation will convert some of the trans-isomer to the cis-isomer, which is the reactive species for cyclization.
-
Irradiation: Irradiate the solution with a UV lamp while stirring. The reaction progress can be monitored by UV-Vis spectroscopy or TLC.
-
Workup: After the reaction is complete, wash the solution with a solution of sodium thiosulfate (B1220275) to remove excess iodine. Dry the organic layer and remove the solvent.
-
Purification: The resulting 4-methylphenanthrene can be purified by column chromatography or recrystallization.
Photocyclization Mechanism
Caption: Mechanism of the photocyclization of cis-4-methylstilbene to 4-methylphenanthrene.
Applications in Drug Development and Materials Science
The stilbene scaffold is a key structural motif in a variety of biologically active molecules.[8][9][10] While this compound itself is not a therapeutic agent, its study as a model system provides valuable information for the design and synthesis of stilbene-based drugs.[11][12] For instance, understanding how the methyl group influences the conformation and electronic properties of the stilbene backbone can guide the rational design of derivatives with improved biological activity and pharmacokinetic properties.
Stilbene derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents: Combretastatin A-4, a natural stilbene, is a potent inhibitor of tubulin polymerization. Synthetic stilbene derivatives are being explored for similar anticancer activities.[1][23]
-
Antioxidants: Resveratrol, found in grapes and red wine, is a well-known antioxidant. The antioxidant properties of other stilbene derivatives are also under investigation.[1]
-
Neuroprotective agents: Some stilbenoids have shown promise in preclinical studies for the treatment of neurodegenerative diseases.[6]
In materials science, the photoresponsive nature of this compound and other stilbene derivatives makes them attractive building blocks for "smart" materials.[6] These include:
-
Photoresponsive polymers: Incorporation of stilbene units into polymer chains can lead to materials that change their shape, solubility, or other properties upon exposure to light.[7]
-
Liquid crystals: The change in shape during cis-trans isomerization can disrupt the ordered structure of a liquid crystal, allowing for light-controlled switching of its optical properties.[2]
Conclusion
This compound stands as a cornerstone in the field of stilbene chemistry. Its simple yet informative structure provides a powerful platform for dissecting the intricate details of fundamental photochemical processes. The knowledge gleaned from studying its synthesis, photoisomerization, and photocyclization has been instrumental in advancing our understanding of structure-property relationships in photoresponsive molecules. For researchers in organic chemistry, materials science, and drug development, this compound continues to be an invaluable tool, providing the foundational knowledge necessary to design and create the next generation of smart materials and innovative therapeutic agents based on the versatile and potent stilbene scaffold.
References
- 1. researchtrends.net [researchtrends.net]
- 2. Isomerization Intermediates In Solution Phase Photochemistry Of Stilbenes | Semantic Scholar [semanticscholar.org]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. specificpolymers.com [specificpolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 13. benchchem.com [benchchem.com]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. researchgate.net [researchgate.net]
- 18. Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Quantum Chemical Calculations for 4-Methylstilbene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 4-Methylstilbene. This document details the theoretical methodologies, presents key quantitative data in a structured format, and outlines the corresponding experimental protocols for spectroscopic analysis.
Introduction to Quantum Chemical Calculations for Stilbene (B7821643) Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of molecules like this compound at the atomic level.[1] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, offering insights that complement and guide experimental studies. For stilbene derivatives, which are known for their interesting photochemical and photophysical properties, these calculations are crucial for understanding structure-property relationships.[2]
The single methyl group in this compound introduces a subtle electronic perturbation, making it an excellent model system for studying the effects of substituent groups on the stilbene backbone.[2] This guide will focus on the application of DFT for geometry optimization and vibrational analysis, and Time-Dependent DFT (TD-DFT) for simulating the UV-Vis absorption spectrum.
Computational and Experimental Methodologies
A typical workflow for the quantum chemical analysis of an organic molecule like this compound involves a series of computational steps, often followed by experimental validation.
Computational Protocols
Geometry Optimization: The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a common and reliable method is the B3LYP functional combined with the 6-311G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated to predict the infrared (IR) spectrum of the molecule. These calculations are also used to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The same DFT method (B3LYP/6-311G(d,p)) is typically used for frequency calculations.
Electronic Transition Calculation: To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized geometry.[4] This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in the experimental spectrum.
Experimental Protocols
FTIR Spectroscopy: The experimental infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the KBr pellet technique.[5][6]
-
Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is then pressed under high pressure (several tons) in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is typically measured in a suitable solvent.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1 AU).[7]
-
Data Acquisition: The solution is placed in a quartz cuvette with a defined path length (usually 1 cm). The absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm. A reference cuvette containing only the solvent is used to obtain a baseline correction.[7]
Data Presentation
The following tables summarize the key quantitative data obtained from quantum chemical calculations for trans-4-Methylstilbene.
Optimized Geometric Parameters
The tables below present a selection of calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of trans-4-Methylstilbene.
Table 1: Selected Bond Lengths (Å)
| Bond | Calculated (Å) |
| C=C (ethylenic) | 1.34 |
| C-C (vinyl-Ph) | 1.47 |
| C-C (vinyl-Tol) | 1.47 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-H (aromatic) | 1.08 - 1.09 |
| C-H (ethylenic) | 1.08 |
| C-C (methyl) | 1.51 |
| C-H (methyl) | 1.09 |
Table 2: Selected Bond Angles (°)
| Angle | Calculated (°) |
| C-C=C (ethylenic) | 125.8 |
| H-C=C (ethylenic) | 117.1 |
| C=C-C (vinyl-aryl) | 127.5 |
| C-C-C (in rings) | 118.5 - 121.0 |
| H-C-C (in rings) | 119.0 - 121.0 |
| H-C-H (methyl) | 108.5 |
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | Calculated (°) |
| C-C=C-C (trans) | 180.0 |
| Phenyl ring planarity | ~0.0 |
| Toluene ring planarity | ~0.0 |
Vibrational Frequencies
The calculated and experimental vibrational frequencies for key modes of trans-4-Methylstilbene are presented below. The calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode Description | Calculated (cm⁻¹) | Experimental (cm⁻¹)[8] |
| Aromatic C-H stretch | 3050 - 3100 | ~3020 - 3080 |
| Methyl C-H stretch | 2920 - 2980 | ~2920 |
| C=C ethylenic stretch | ~1640 | ~1630 |
| Aromatic C=C stretch | 1500 - 1600 | ~1595, 1510 |
| C-H in-plane bend | 1000 - 1300 | Multiple peaks |
| trans C-H out-of-plane bend | ~965 | ~960 |
| Aromatic C-H out-of-plane bend | 700 - 900 | ~820, 760, 690 |
Electronic Transitions
The calculated electronic transitions for trans-4-Methylstilbene in a non-polar solvent are summarized below.
Table 5: Calculated UV-Vis Absorption Data (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~310 | > 1.0 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~240 | ~0.5 | π → π |
Analysis and Interpretation
The relationship between the theoretical calculations and experimental data provides a comprehensive understanding of the molecular properties of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. For trans-4-Methylstilbene, both the HOMO and LUMO are π-type orbitals delocalized over the entire conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the lowest electronic transition, which corresponds to the main absorption band in the UV-Vis spectrum. The calculated HOMO-LUMO gap for trans-4-Methylstilbene is consistent with its absorption in the near-UV region.
Table 6: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| LUMO | ~ -1.2 |
| HOMO | ~ -5.5 |
| Gap | ~ 4.3 |
Conclusion
Quantum chemical calculations provide a powerful framework for the detailed investigation of this compound. The combination of DFT and TD-DFT methods allows for the accurate prediction of its geometric, vibrational, and electronic properties. The good agreement between the calculated data and available experimental results validates the computational methodologies employed. This in-depth theoretical understanding is invaluable for researchers in the fields of materials science and drug development, enabling the rational design of novel stilbene derivatives with tailored properties.
References
- 1. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 2. This compound | 4714-21-0 | Benchchem [benchchem.com]
- 3. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01076J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ossila.com [ossila.com]
- 8. This compound(4714-21-0) IR Spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylstilbene via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Methylstilbene using the Wittig reaction. It includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes. The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The ylide then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. For the synthesis of this compound, 4-methylbenzaldehyde (B123495) is reacted with the ylide generated from benzyltriphenylphosphonium (B107652) chloride. The reaction typically favors the formation of the more stable trans (E) isomer of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Wittig reaction. This data has been compiled from various sources and represents a typical experimental setup.
| Parameter | Value |
| Reactants | |
| 4-Methylbenzaldehyde | 1.0 mmol |
| Benzyltriphenylphosphonium chloride | 1.0 mmol |
| Sodium Hydroxide (B78521) (50% aq. solution) | Excess |
| Solvent | |
| Dichloromethane (B109758) (CH₂Cl₂) | ~10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 30 - 60 minutes |
| Product | |
| This compound | |
| Theoretical Yield | 194.27 mg |
| Purification | |
| Method | Recrystallization |
| Solvent | 95% Ethanol |
Experimental Protocol
This protocol outlines a detailed methodology for the synthesis of this compound.
Materials:
-
4-Methylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
95% Ethanol
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylbenzaldehyde (1.0 mmol, 120.15 mg) and benzyltriphenylphosphonium chloride (1.0 mmol, 388.88 mg).
-
Solvent Addition: Add approximately 10 mL of dichloromethane to the flask to dissolve the reactants.
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the flask. The addition of the strong base will generate the phosphorus ylide in situ, which will then react with the 4-methylbenzaldehyde. The reaction mixture will typically turn a characteristic color (e.g., yellow or orange).
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 30-60 minutes. For reactions that are slow to proceed, gentle heating to reflux may be necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Add about 10 mL of deionized water and 10 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Collect the lower organic layer, which contains the this compound product. Wash the organic layer with two 15 mL portions of deionized water to remove any remaining sodium hydroxide and triphenylphosphine (B44618) oxide byproduct.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator or by gentle heating in a fume hood.
-
Purification - Recrystallization: Dissolve the crude this compound product in a minimal amount of hot 95% ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol. Allow the crystals to air dry completely.
-
Characterization: Determine the yield of the purified this compound and characterize it by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Wittig Reaction Mechanism for this compound Synthesis
The following diagram illustrates the key steps in the Wittig reaction for the synthesis of this compound.
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Experimental Workflow for this compound Synthesis
The diagram below outlines the major steps in the experimental procedure for synthesizing and purifying this compound.
Caption: Experimental workflow for this compound synthesis.
Application Notes and Protocols: Stereoselective Synthesis of 4-Methylstilbene via Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its ability to generate substituted alkenes with high stereoselectivity makes it an invaluable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and materials for organic electronics. This document provides detailed application notes and protocols for the stereoselective synthesis of (E)-4-Methylstilbene, a stilbene (B7821643) derivative with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for the Heck reaction, emphasizing high yield and stereoselectivity towards the desired trans isomer.
Principle of the Reaction
The synthesis of 4-Methylstilbene via the Heck reaction involves the palladium-catalyzed coupling of 4-iodotoluene (B166478) with styrene (B11656). The reaction typically proceeds with high stereoselectivity to favor the formation of the thermodynamically more stable (E)-isomer (trans-4-methylstilbene). The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the stilbene product and regenerate the active Pd(0) catalyst.
Data Presentation
The following table summarizes representative quantitative data for the Heck reaction synthesis of substituted stilbenes, providing a baseline for expected outcomes in the synthesis of this compound.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | 4-Iodotoluene | Styrene | 1 mol% Pd(OAc)₂, 2 mol% PPh₃ | 1.5 equiv. Et₃N | DMF | 100 | 12 | ~85-95 | >95:5 | General Protocol |
| 2 | 4-Bromotoluene | Styrene | 1 mol% Pd(OAc)₂, 2 mol% PPh₃ | 1.5 equiv. K₂CO₃ | DMF/H₂O | 120 | 12 | ~70-80 | >95:5 | General Protocol |
| 3 | Iodobenzene | Styrene | 0.1 mol% PdCl₂ | 1.5 equiv. K₂CO₃ | DMF/H₂O | 100 | 12 | 90 | 90:10 | [1] |
| 4 | 4-Bromoacetophenone | Styrene | 0.2 mol% PVP-Pd NPs | 2 equiv. K₂CO₃ | H₂O/EtOH | 130 (MW) | 0.17 | 98 | >99:1 |
Experimental Protocols
Protocol 1: Standard Heck Reaction using Palladium Acetate (B1210297) and Triphenylphosphine (B44618)
This protocol describes a standard and widely applicable method for the Heck reaction.
Materials:
-
4-Iodotoluene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-4-Methylstilbene.
Characterization:
The structure and purity of the synthesized (E)-4-Methylstilbene should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereoselectivity (E/Z ratio) can be determined from the integration of the vinylic proton signals in the ¹H NMR spectrum. For (E)-stilbenes, the coupling constant (J) for the vinylic protons is typically in the range of 15-18 Hz.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The Heck reaction provides a robust and highly stereoselective method for the synthesis of (E)-4-Methylstilbene. The protocols described in these application notes are based on well-established procedures and can be adapted for the synthesis of other stilbene derivatives. For researchers in drug development, the ability to synthesize specific stereoisomers of stilbene derivatives is crucial, as different isomers can exhibit distinct biological activities. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields and stereoselectivity for specific substrates.
References
Application Notes and Protocols for Stilbene Synthesis via the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the creation of carbon-carbon double bonds.[1] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification.[1][2] A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, making it an exemplary method for the synthesis of stilbenes and their derivatives.[1][2] Stilbenes, a class of diarylethenes, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties. This document provides detailed application notes and protocols for the synthesis of stilbenes using the Horner-Wadsworth-Emmons reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes various conditions and corresponding outcomes for the synthesis of stilbene (B7821643) derivatives via the Horner-Wadsworth-Emmons reaction, showcasing the versatility and efficiency of this method.
| Phosphonate Reagent | Aldehyde Reactant | Base | Solvent | Temperature | Yield (%) | E/Z Ratio | Reference |
| Diethyl benzylphosphonate | Benzaldehyde | NaH | THF | Room Temp. | >90 | >99:1 (E) | [3] |
| Diethyl benzylphosphonate | 4-Methoxybenzaldehyde | 50% NaOH (aq) | Toluene | Room Temp. | >90 | All E | [3] |
| Diethyl benzylphosphonate | 4-Nitrobenzaldehyde | 50% NaOH (aq) | Toluene | Room Temp. | 82 | >99:1 (E) | [3] |
| Diethyl (4-(bromomethyl)benzyl)phosphonate | 4-Bromobenzaldehyde | NaH | THF | Room Temp. | High | (E)-isomer | [2] |
| (3,5-Bis-methoxymethoxybenzyl)phosphonic acid diethyl ester | 4-[18F]Fluorobenzaldehyde | N/A | N/A | N/A | 9-22 | (E)-isomers | [2] |
| Diethyl (4-methoxybenzyl)phosphonate | 3,5-Dimethoxybenzaldehyde | NaH | THF | Room Temp. | High | (E)-isomer | N/A |
| Diethyl (3,5-dimethoxybenzyl)phosphonate | 4-Hydroxybenzaldehyde | NaH | THF | Room Temp. | High | (E)-isomer | N/A |
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that accounts for its high (E)-selectivity.
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkylphosphate salt. The formation of the more stable trans-substituted oxaphosphetane intermediate is sterically favored, which subsequently leads to the predominant formation of the (E)-alkene.[1]
References
Applications of 4-Methylstilbene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 4-methylstilbene (B168049) and its derivatives in materials science. It includes application notes, experimental protocols, and quantitative data for their use in liquid crystals, nonlinear optics, organic light-emitting diodes (OLEDs), and polymers.
Liquid Crystalline Polymers (LCPs)
Application Note: this compound serves as a fundamental building block (mesogen) for the synthesis of side-chain liquid crystalline polymers (SCLCPs). The rigid, rod-like structure of the stilbene (B7821643) moiety, when incorporated into a polymer backbone (such as polyacrylate, polymethacrylate, or polysiloxane), can induce liquid crystalline phases (e.g., nematic and smectic).[1] These materials are of significant interest for applications in optical displays and data storage due to their unique anisotropic properties. The thermal properties and the type of mesophase can be tuned by modifying the length of the flexible spacer connecting the stilbene mesogen to the polymer backbone.[1]
Experimental Protocol: Synthesis of a this compound-Containing Polyacrylate
This protocol is a representative example for the synthesis of a side-chain liquid crystalline polyacrylate containing a this compound derivative.
Materials:
-
4-Hydroxy-α-methylstilbene
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
Procedure:
-
Synthesis of the Monomer:
-
Step 1: Etherification. In a round-bottom flask, dissolve 4-hydroxy-α-methylstilbene and 6-chloro-1-hexanol in DMF. Add an excess of potassium carbonate. Heat the mixture at 80°C for 24 hours with constant stirring. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the alcohol-terminated stilbene derivative.
-
Step 2: Acrylation. Dissolve the product from Step 1 in dry DCM containing triethylamine. Cool the solution in an ice bath. Add acryloyl chloride dropwise with stirring. Allow the reaction to proceed at room temperature for 12 hours. Wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent under reduced pressure to yield the crude acrylate (B77674) monomer. Purify the monomer by column chromatography.
-
-
Polymerization:
-
Dissolve the purified monomer in dry toluene in a Schlenk flask.
-
Add AIBN (2 mol% with respect to the monomer) as the radical initiator.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and redissolve it in a minimal amount of DCM and re-precipitate in methanol. Repeat this purification step three times.
-
Dry the final polymer in a vacuum oven at 60°C for 24 hours.
-
Characterization:
-
The chemical structure of the monomer and polymer can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
-
The molecular weight and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).
-
The liquid crystalline properties (phase transitions) can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Nonlinear Optical (NLO) Materials
Application Note: Stilbene derivatives, particularly those functionalized with electron-donating and electron-withdrawing groups, can exhibit significant second-order nonlinear optical (NLO) properties. These "push-pull" systems, such as 4-amino-4'-nitrostilbene, are of great interest for applications in frequency doubling (second-harmonic generation, SHG), optical switching, and electro-optic modulation. This compound can be functionalized to create such NLO-active materials. The non-centrosymmetric arrangement of these chromophores in a crystalline lattice is crucial for observing second-order NLO effects.
Experimental Protocol: Synthesis of a 4-Nitro-4'-aminostilbene Derivative
This protocol outlines a general synthesis for a push-pull stilbene derivative for NLO applications.
Materials:
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Piperidine
Procedure:
-
Synthesis of the Stilbene Derivative (Wittig-Horner or Knoevenagel Condensation):
-
Wittig-Horner Approach:
-
Convert 4-nitrotoluene to the corresponding phosphonium (B103445) salt or phosphonate (B1237965) ester.
-
React the ylide, generated from the phosphonium salt or phosphonate ester with a strong base, with 4-aminobenzaldehyde to form the stilbene derivative.
-
-
Knoevenagel Condensation (Illustrative Example):
-
In a round-bottom flask, dissolve 4-nitrophenylacetic acid and 4-aminobenzaldehyde in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain purified crystals.
-
-
Characterization:
-
The structure of the synthesized compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The NLO properties can be evaluated by the Kurtz-Perry powder technique to measure the second-harmonic generation (SHG) efficiency relative to a standard like potassium dihydrogen phosphate (B84403) (KDP) or urea.
Quantitative Data: NLO Properties of Stilbene Derivatives
| Compound | SHG Efficiency (vs. KDP) | Wavelength (nm) | Reference |
| 4-fluoro 4'-nitrostilbene (FONS) | 12 | 1064 | [2] |
| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | ~14 (relative to urea) | 1064 | [3] |
Organic Light-Emitting Diodes (OLEDs)
Application Note: Stilbene derivatives are known for their high fluorescence quantum yields and are therefore used as blue-emitting materials or as host materials in the emissive layer of OLEDs.[2] For example, 4,4'-bis[carbazolyl-(9)]-stilbene (BCS) has been used as a host material for blue OLEDs.[2] The efficiency and color purity of the OLED can be tuned by modifying the molecular structure of the stilbene derivative.
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol describes the general steps for fabricating a multilayer OLED using a stilbene derivative as the emissive layer via thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., 2-TNATA)
-
Hole-transport layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) material (e.g., a this compound derivative)
-
Electron-transport layer (ETL) material (e.g., Alq3)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
Cleaning solvents (deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers onto the ITO anode:
-
HIL (e.g., 2-TNATA, ~60 nm)
-
HTL (e.g., NPB, ~20 nm)
-
EML (stilbene derivative, ~40 nm)
-
ETL (e.g., Alq3, ~20 nm)
-
-
The deposition rates should be carefully controlled (typically 0.1-0.2 nm/s).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin EIL (e.g., LiF, ~1 nm).
-
Deposit the aluminum cathode (~100 nm).
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in a glove box.
-
Characterization:
-
The current-voltage-luminance (I-V-L) characteristics of the fabricated OLED can be measured using a source meter and a photometer.
-
The electroluminescence (EL) spectrum can be recorded with a spectrometer.
-
The external quantum efficiency (EQE) and power efficiency can be calculated from the I-V-L data.
Quantitative Data: Performance of a Stilbene-Based OLED
| Emitting Layer | Host | Turn-on Voltage (V) | Max. Luminance (cd/m²) | External Quantum Efficiency (%) | Color | Reference |
| Carbazole-doped BCS | BCS | 3.5 | 20200 | ~1.5 | Blue | [2] |
Copolymers
Application Note: this compound can be copolymerized with other monomers, such as maleic anhydride (B1165640), to create polymers with specific functionalities. Alternating copolymers of stilbene and maleic anhydride can be synthesized via free-radical polymerization. These copolymers can be further modified to introduce different functional groups, leading to materials with potential applications as, for example, polymeric surfactants.
Experimental Protocol: Synthesis of a this compound-Maleic Anhydride Copolymer
This protocol is a representative example for the free-radical copolymerization of this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Benzoyl peroxide (BPO) or AIBN
-
Anhydrous 2-butanone (B6335102) (MEK) or another suitable solvent
-
Diethyl ether
Procedure:
-
Copolymerization:
-
In a Schlenk flask, dissolve equimolar amounts of this compound and maleic anhydride in anhydrous MEK.
-
Add the radical initiator (e.g., BPO, 1-2 mol%).
-
Degas the solution using three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.
-
Monitor the formation of the polymer, which may precipitate from the solution.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If the polymer has precipitated, filter it directly. If not, precipitate the polymer by adding the reaction solution to a large volume of diethyl ether.
-
Filter the white polymer powder.
-
Wash the polymer thoroughly with diethyl ether to remove any unreacted monomers and initiator residues.
-
Dry the copolymer in a vacuum oven at 50°C.
-
Characterization:
-
The composition and structure of the copolymer can be determined by ¹H NMR and FTIR spectroscopy.
-
The molecular weight can be estimated by GPC.
-
The thermal properties can be analyzed by TGA and DSC.
Visualizations
Workflow for LCP Synthesis
Caption: Workflow for the synthesis of a this compound-based liquid crystalline polymer.
OLED Fabrication Process
Caption: General workflow for the fabrication of a multilayer OLED.
References
- 1. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens [mdpi.com]
- 2. Synthesis, nucleation, growth, structural, spectral, thermal, linear and nonlinear optical studies of novel organic NLO crystal: 4-fluoro 4-nitrostilbene (FONS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application of 4-Methylstilbene in the Synthesis of Advanced Liquid Crystalline Polymers
Introduction
4-Methylstilbene (B168049) and its derivatives are of significant interest in the field of materials science, particularly in the design and synthesis of liquid crystalline polymers (LCPs). The rigid, rod-like structure of the stilbene (B7821643) moiety makes it an excellent mesogen, which is a fundamental component for inducing liquid crystalline phases. The incorporation of this compound and its analogues into polymer architectures allows for the creation of materials with tailored mesomorphic properties, including nematic and smectic phases, for a variety of advanced applications.[1] These applications range from high-performance displays and optical films to sensors and smart materials. This document provides a detailed overview of the application of this compound in LCPs, including synthetic protocols, characterization data, and logical workflows for researchers, scientists, and professionals in drug development.
Liquid crystals represent a state of matter that is intermediate between a crystalline solid and an isotropic liquid.[2] In this phase, molecules have the freedom to move like in a liquid but maintain a degree of orientational order.[2] Side-chain liquid crystalline polymers (SCLCPs) are a class of LCPs where the mesogenic units are attached as side chains to a flexible polymer backbone. This architecture, often employing polysiloxane, polyacrylate, or polymethacrylate (B1205211) backbones, allows for the decoupling of the mesogen's motion from the main chain, which can lead to the formation of stable liquid crystalline phases over a broad temperature range.[1][2]
Data Presentation: Properties of this compound-Based Liquid Crystalline Systems
The following tables summarize the quantitative data from various studies on liquid crystals and polymers incorporating this compound derivatives. These tables provide a clear comparison of their thermal and optical properties.
Table 1: Mesomorphic Properties of α-Methylstilbene-Based Liquid Crystals
| Compound Series | Alkyl Chain Length (n) | Melting Point (°C) | Clearing Temperature (°C) | Nematic Range (°C) | Birefringence (Δn) |
| 4-(4-alkylphenyl)-4′-isothiocyanato-α-methylstilbenes | 2 | 130.4 | - | - | - |
| (unspecified) | - | - | - | Wide | 0.16–0.46 |
| 4-(4-alkylphenyl)-4′-amino-α-methylstilbenes | - | Lower than cyano/isothiocyanato | Lower than cyano/isothiocyanato | Enantiotropic Nematic | - |
| 4-(4-alkylphenyl)-4′-cyano-α-methylstilbenes | - | Higher than amino | Higher than amino | Enantiotropic Nematic | - |
| 4′-(trans-4-alkylcyclohexyl)-4-fluoro-α-methylstilbenes | - | - | - | Enantiotropic Nematic | - |
| 4′-(trans-4-alkylcyclohexyl)-4-amino-α-methylstilbenes | - | - | - | Enantiotropic Nematic | - |
| 4′-(trans-4-alkylcyclohexyl)-4-isothiocyanato-α-methylstilbenes | - | Lower than cyano/amino | Lower than cyano/amino | Enantiotropic Nematic | - |
Data compiled from studies on various α-methylstilbene derivatives, which exhibit enantiotropic nematic phases. Some longer-chain derivatives also show a smectic A phase.[3][4]
Table 2: Phase Transition Behavior of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens
| Polymer | Tg (°C) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |
| P1 | 55.3 | g 55.3 N 176.3 I | I 175.1 N 25.0 g |
| P2 | 58.1 | g 58.1 N 205.0 I | I 203.5 N 25.0 g |
| P3 | 49.8 | g 49.8 SmA 150.3 N 184.2 I | I 182.5 N 148.7 SmA 25.0 g |
| P4 | 52.1 | g 52.1 SmA 193.8 N 205.0 I | I 203.1 N 191.5 SmA 25.0 g |
g = glassy, N = nematic, SmA = smectic A, I = isotropic. Data from a study on polyacrylates with π-extended bridged stilbene mesogens.[5]
Experimental Protocols
This section details the methodologies for the synthesis of this compound-containing monomers and their subsequent polymerization, as well as the characterization of the resulting liquid crystalline materials.
Protocol 1: Synthesis of 4-(4-Alkylphenyl)-4'-isothiocyanato-α-methylstilbene Monomers
This protocol describes a general procedure for the synthesis of α-methylstilbene-based liquid crystal monomers.[6]
Materials:
-
4-Bromo-1-alkylbenzene
-
Magnesium turnings
-
4-Bromo-α-methylstyrene
-
Nickel(II) chloride
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (1.4 M)
-
4-Amino-α-methylstilbene derivative
-
Calcium carbonate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, react magnesium turnings with 4-bromo-α-methylstyrene in anhydrous THF to prepare the Grignard reagent.
-
Cross-Coupling Reaction: To a solution of 4-bromo-1-alkylbenzene and a catalytic amount of NiCl₂ in anhydrous THF, add the prepared Grignard reagent dropwise. Heat the reaction mixture at 55 °C for 2 hours.
-
Work-up and Purification: After cooling to room temperature, add diethyl ether and 1.4 M HCl. Separate the organic layer, dry it over anhydrous MgSO₄, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using n-hexane as the eluent to yield the 4-(4-alkylphenyl)-α-methylstilbene.
-
Isothiocyanation: Dissolve calcium carbonate and thiophosgene in a mixture of water and chloroform and cool to 0 °C. Add a solution of the corresponding 4-(4-alkylphenyl)-4'-amino-α-methylstilbene in chloroform. Heat the mixture at 35 °C for 1.5 hours.
-
Final Purification: Pour the reaction mixture into water and extract with dichloromethane. Dry the combined organic layers over anhydrous MgSO₄ and remove the solvent. Purify the residue by column chromatography on silica gel with n-hexane to obtain the final 4-(4-alkylphenyl)-4'-isothiocyanato-α-methylstilbene.[6]
Protocol 2: Synthesis of Side-Chain Liquid Crystalline Polyacrylates
This protocol outlines the free-radical polymerization of acrylate (B77674) monomers containing bridged stilbene mesogens.[5][7]
Materials:
-
Acrylate monomer with bridged stilbene mesogen
-
2,2′-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Polymerization: Dissolve the stilbene-containing acrylate monomer and a catalytic amount of AIBN in anhydrous THF in a Schlenk tube.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours) under a nitrogen atmosphere.
-
Precipitation and Purification: Cool the solution to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Isolation: Collect the white precipitate by filtration and dry it in a vacuum oven to a constant weight. The polymer can be further purified by reprecipitation from a THF solution into methanol.
Protocol 3: Characterization of Liquid Crystalline Properties
1. Polarized Optical Microscopy (POM):
- Place a small amount of the sample between a glass slide and a cover slip.
- Heat the sample on a hot stage to its isotropic phase and then cool it slowly.
- Observe the sample through a polarized light microscope during the cooling process to identify the characteristic textures of different liquid crystalline phases (e.g., schlieren texture for nematic, fan-shaped texture for smectic).[5]
2. Differential Scanning Calorimetry (DSC):
- Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point.
- Cool the sample at the same rate to a temperature below its glass transition or crystallization temperature.
- Perform a second heating scan to record the thermal transitions. The glass transition (Tg), melting (Tm), and clearing (Ti) temperatures can be determined from the DSC thermogram.[8]
3. Birefringence Measurement:
- Align the liquid crystalline polymer, for example, by shear flow in the nematic phase.
- Measure the refractive indices of the aligned sample as a function of temperature using a refractometer (e.g., Jelley-Leitz refractometer). The difference between the extraordinary (ne) and ordinary (no) refractive indices gives the birefringence (Δn).[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of this compound-based liquid crystalline polymers.
Caption: Workflow for the synthesis of this compound-based liquid crystalline polymers.
Caption: Experimental workflow for the characterization of liquid crystalline polymers.
References
- 1. This compound | 4714-21-0 | Benchchem [benchchem.com]
- 2. DSpace [openresearch.okstate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Principles of Recrystallization for Purifying 4-Methylstilbene
Introduction: Recrystallization is a fundamental technique in chemistry used to purify solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving an impure solid in a minimum amount of a hot, suitable solvent and then allowing the solution to cool slowly, the desired compound will form crystals as its solubility decreases, while the impurities remain dissolved in the surrounding solution (mother liquor).[1] An ideal recrystallization solvent will dissolve the target compound (4-Methylstilbene) readily at high temperatures but poorly at low temperatures, ensuring a high recovery of pure crystals upon cooling.[3]
Solvent Selection: The choice of solvent is the most critical step for a successful recrystallization.[2] For This compound (B168049), a largely non-polar molecule, suitable solvents are typically those of low to moderate polarity. Alcohols like ethanol (B145695) or methanol (B129727) are often effective for stilbene (B7821643) derivatives. A mixed-solvent system can also be employed, where the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to induce crystallization.[4] Common solvent pairs include ethanol-water and ethyl acetate-heptane.[5]
Quantitative Data: Solvent Selection for this compound Purification
While specific solubility data for this compound is not widely published, alcohols are commonly cited for the recrystallization of stilbene and its derivatives. The following table provides a qualitative guide to solvent selection based on the properties of similar compounds and general recrystallization principles.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Suitability for this compound Recrystallization |
| Ethanol | 78 | 0.654 | Excellent. Often used for stilbenes. Dissolves this compound when hot, but has lower solubility when cold.[3] |
| Methanol | 65 | 0.762 | Good. Similar to ethanol, but its lower boiling point provides a smaller temperature gradient for crystallization. |
| Isopropanol | 82 | 0.546 | Good. A viable alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | 0.228 | Fair. Can be used, often in a mixed system with a non-polar solvent like hexane (B92381) or heptane. |
| Heptane/Hexane | 98 / 69 | ~0.01 | Poor (as a single solvent). this compound is likely too soluble even at low temperatures. Best used as an anti-solvent. |
| Water | 100 | 1.000 | Poor (as a single solvent). this compound is insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[4] |
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Detailed Experimental Protocol
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials & Equipment:
-
Crude this compound powder
-
Ethanol (Reagent grade)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and watch glass
-
Ice bath container
Procedure:
-
Dissolving the Crude Solid:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point (78°C) on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid. Heat the mixture on the hot plate with gentle stirring.[6]
-
Continue to add small increments of hot ethanol until the this compound just completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Decolorization & Hot Filtration (Optional):
-
If the hot solution has a noticeable color from impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]
-
To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.[2] This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution.[3]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol) and turn on the vacuum to ensure the paper is sealed against the funnel.
-
Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.
-
Use a small amount of the cold filtrate or fresh, ice-cold ethanol to rinse any remaining crystals from the flask into the funnel.
-
-
Washing and Drying:
-
With the vacuum still on, wash the collected crystals with a very small amount of ice-cold ethanol. This helps to remove any residual mother liquor containing impurities that may be adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid dissolving the purified product.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass. Spread them out to facilitate drying. The crystals can be air-dried or placed in a vacuum oven at a low temperature to remove the last traces of solvent. The final product should be a white to off-white crystalline solid.[7]
-
References
Application Notes and Protocols for the Characterization of 4-Methylstilbene
Introduction
4-Methylstilbene is a derivative of stilbene (B7821643), a diarylethene consisting of a central ethene double bond with a phenyl group on each end. The presence of the methyl group on one of the phenyl rings influences its electronic and steric properties, making it a subject of interest in materials science and photochemical research.[1] Accurate and thorough characterization is crucial to confirm the identity, purity, and isomeric configuration (cis or trans) of synthesized or isolated this compound. These application notes provide detailed protocols for the comprehensive characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-4-Methylstilbene is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol [1][2] |
| Appearance | White to almost white powder or crystals[3][4] |
| Melting Point | 120 °C[3][4] |
| Boiling Point | 307.1 ± 17.0 °C (Predicted)[3][4] |
| CAS Number | 4714-21-0[3][4] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.[1]
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule. The coupling constant between the vinylic protons is characteristic of the trans configuration.[1]
-
Expected ¹H and ¹³C NMR Data for (E)-4-Methylstilbene:
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~2.3 | ~21.0 |
| Vinylic (=CH) | ~7.0-7.2 | ~127.0-129.0 |
| Phenyl (C₆H₅) | ~7.2-7.5 | ~126.0-129.0 |
| Methyl-substituted Phenyl (C₆H₄) | ~7.1-7.4 | ~129.0-138.0 |
| Quaternary Carbons | N/A | ~135.0-138.0 |
Note: Chemical shifts are illustrative and can vary depending on the solvent and experimental conditions.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for assessing purity and confirming the identity of the compound.[1]
Protocol (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Use a temperature program that allows for the separation of this compound from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
-
MS Detection:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer, typically using Electron Impact (EI) ionization.[1]
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to confirm the structure.
-
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 194[1][2] |
| Key Fragmentation Ions | Analysis of the fragmentation pattern can provide structural confirmation. |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides information about the functional groups present in the this compound molecule.
Protocol (FTIR using KBr Pellet):
-
Sample Preparation:
-
Thoroughly mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.
-
Key Vibrational Modes for this compound:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Alkene C-H Stretch | 3050-3000 |
| Methyl C-H Stretch | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Alkene C=C Stretch | ~1640 |
| C-H Out-of-Plane Bend (trans) | ~965 |
Data is illustrative and based on typical values for stilbene derivatives.[1]
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. It is also a valuable tool for monitoring photochemical reactions such as cis-trans isomerization.[1] The trans isomer typically absorbs at a longer wavelength (λmax) with a higher molar absorptivity (ε) compared to the cis isomer.[1]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.2-1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the absorbance over a range of wavelengths (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
Expected UV-Visible Spectroscopy Data for (E)-4-Methylstilbene:
| Parameter | Expected Value |
| λmax | ~295-320 nm (due to π → π* transition) |
The exact λmax can vary depending on the solvent.
Melting Point Determination
Melting point is a fundamental physical property that can be used to assess the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.
Protocol:
-
Sample Preparation:
-
Place a small amount of the finely powdered this compound sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.
-
Visualizations
Caption: Workflow for the characterization of this compound.
References
Application Notes and Protocols for the Photochemical Reactions of 4-Methylstilbene in Protic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylstilbene (B168049), a derivative of stilbene (B7821643), serves as a valuable model compound for investigating the principles of photochemistry. Its structural simplicity, coupled with the electronic perturbation of the methyl group, allows for a detailed examination of fundamental photochemical processes. In protic solvents, this compound undergoes a series of light-induced reactions, primarily trans-cis photoisomerization, photochemical addition of the solvent, and, under specific conditions, photocyclization. These reactions are of significant interest in the fields of photopharmacology, materials science, and synthetic organic chemistry.
This document provides detailed application notes and experimental protocols for studying the photochemical reactions of this compound in protic solvents. It includes a summary of the key reactions, protocols for sample preparation, irradiation, and product analysis, and visualizations of the reaction pathways and experimental workflows.
Key Photochemical Reactions
Upon UV irradiation in protic solvents, trans-4-methylstilbene can undergo three primary competing reactions:
-
trans-cis Photoisomerization: The most common photochemical reaction for stilbenes is the reversible isomerization between the trans (E) and cis (Z) diastereomers. The trans isomer is typically the more thermodynamically stable form.
-
Photochemical Addition of Solvent: In protic solvents (e.g., methanol (B129727), ethanol), the solvent molecule can add across the ethylenic double bond of this compound. This reaction can proceed through two main pathways: a direct addition to the excited state or via a carbene intermediate formed after a 1,2-hydride shift.[1][2]
-
Photocyclization: In the presence of an oxidizing agent (e.g., iodine, oxygen), the cis-isomer of this compound can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the stable aromatic compound, 4-methylphenanthrene (B104401).
Quantitative Data
While extensive quantitative data for the parent compound, stilbene, is available, specific quantum yields for this compound in various protic solvents are not widely reported in the literature. The following table summarizes the known photochemical reactions. Researchers are encouraged to use the protocols provided herein to determine the quantum yields for their specific experimental conditions.
| Photochemical Reaction | Protic Solvent | Typical Products | Notes |
| trans-cis Photoisomerization | Methanol, Ethanol | cis-4-Methylstilbene | A photostationary state is typically reached. |
| Photoaddition of Solvent | Methanol | 1-(4-methylphenyl)-2-phenyl-1-methoxyethane | Two primary mechanisms: direct addition and carbene intermediate.[1][2] |
| Oxidative Photocyclization | Methanol, Ethanol (with I₂) | 4-Methylphenanthrene | Requires an oxidizing agent to form the stable phenanthrene (B1679779) derivative. |
Signaling Pathways and Experimental Workflows
Photochemical Reaction Pathways of this compound
Caption: Photochemical reaction pathways of this compound in protic solvents.
Experimental Workflow for Studying Photochemical Reactions
Caption: General experimental workflow for investigating this compound photochemistry.
Experimental Protocols
Protocol 1: Sample Preparation and Photochemical Irradiation
Objective: To prepare solutions of trans-4-methylstilbene and irradiate them to induce photochemical reactions.
Materials:
-
trans-4-Methylstilbene
-
Protic solvents (e.g., methanol, ethanol, 2-propanol), HPLC grade or higher
-
Volumetric flasks
-
Quartz cuvettes or reaction vessels
-
UV photoreactor or a mercury lamp with appropriate filters (e.g., to isolate the 313 nm or 254 nm emission lines)
-
Stirring plate and stir bars
-
(Optional for photocyclization) Iodine (I₂)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of trans-4-methylstilbene in the chosen protic solvent (e.g., 1 mM). Ensure the solid is completely dissolved.
-
Working Solution: Dilute the stock solution to the desired concentration for the experiment (e.g., 0.1 mM). The concentration should be adjusted to ensure sufficient light absorption at the irradiation wavelength while minimizing inner filter effects.
-
Degassing (Optional but Recommended): For reactions sensitive to oxygen (e.g., to minimize side reactions or if studying triplet state chemistry), degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
For Oxidative Photocyclization: If studying photocyclization, add a catalytic amount of iodine to the solution (e.g., 0.05 equivalents).
-
Irradiation:
-
Transfer the solution to a quartz cuvette or reaction vessel.
-
Place the vessel in the photoreactor at a fixed distance from the lamp.
-
Irradiate the solution for a predetermined period. It is advisable to take aliquots at different time points to monitor the reaction progress.
-
Maintain constant stirring and temperature during irradiation.
-
Protocol 2: Analysis of Reaction Products by HPLC
Objective: To quantify the consumption of trans-4-methylstilbene and the formation of cis-4-methylstilbene and other photoproducts.
Instrumentation and Conditions (Example):
-
HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths. The isosbestic point for trans- and cis-4-methylstilbene can be used for total stilbene concentration, while the respective absorption maxima can be used for quantification of each isomer.
Procedure:
-
Calibration: Prepare a series of standard solutions of pure trans- and, if available, cis-4-methylstilbene of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the irradiated samples (and a non-irradiated control) into the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to trans-4-methylstilbene, cis-4-methylstilbene, and any new photoproducts based on their retention times and UV-Vis spectra.
-
Use the calibration curves to determine the concentration of each species in the irradiated samples.
-
Plot the concentration of reactants and products as a function of irradiation time to determine reaction kinetics.
-
Protocol 3: Product Identification by GC-MS
Objective: To identify the structure of volatile photoproducts, particularly the solvent adducts.
Instrumentation and Conditions (Example):
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the concentration.
-
Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
MS Parameters: Scan a mass range of m/z 50-500.
Procedure:
-
Sample Preparation: The irradiated solution may be injected directly if the concentration is appropriate. Alternatively, the solvent can be evaporated under a stream of nitrogen and the residue redissolved in a more volatile solvent suitable for GC-MS (e.g., dichloromethane).
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation:
-
Analyze the chromatogram to separate the different components.
-
Examine the mass spectrum of each peak. The molecular ion peak will give the molecular weight of the compound. The fragmentation pattern provides structural information.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) to aid in identification. For the methanol adduct, expect a molecular ion corresponding to the addition of 32 amu (CH₄O) to the parent this compound.
-
Protocol 4: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the structure of isolated photoproducts.
Procedure:
-
Isolation of Products: If necessary, use preparative HPLC or column chromatography to isolate the individual photoproducts from the irradiated mixture.
-
NMR Sample Preparation: Dissolve a sufficient amount of the purified product in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
NMR Analysis: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures.
-
Spectral Interpretation:
-
For the cis-isomer, expect changes in the chemical shifts and coupling constants of the vinylic protons compared to the trans-isomer.
-
For the solvent adduct, new signals corresponding to the methoxy or ethoxy group and the newly formed aliphatic protons will be present.
-
For 4-methylphenanthrene, the spectrum will be characteristic of a polycyclic aromatic hydrocarbon. The provided NMR data for 4-methylphenanthrene can be used as a reference.[3]
-
Conclusion
The photochemical reactions of this compound in protic solvents offer a rich area for investigation. While the primary reaction pathways are well-established, there is a notable opportunity for researchers to contribute by determining the quantum yields of these processes in a systematic manner across a range of protic solvents. The protocols outlined in this document provide a comprehensive framework for conducting such studies, from sample preparation and irradiation to the detailed analysis and characterization of the resulting photoproducts. By following these methodologies, researchers can gain valuable insights into the fundamental aspects of stilbene photochemistry and its potential applications.
References
Application Notes and Protocols for the Synthesis of 4-Methylstilbene Derivatives for OLED Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and lighting applications due to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is intrinsically linked to the molecular design of the organic materials used within its layers. Stilbene (B7821643) derivatives, characterized by a central carbon-carbon double bond connecting two aryl rings, are a promising class of materials for OLEDs due to their high photoluminescence quantum yields and tunable electronic properties.
This document provides detailed application notes and experimental protocols for the synthesis of 4-Methylstilbene derivatives, a subset of stilbenes that can be tailored for various roles within an OLED device, including as emissive materials and hosts for phosphorescent emitters. The inclusion of the methyl group allows for the fine-tuning of the electronic properties and solubility of the resulting materials. We present established synthetic methodologies, specifically the Wittig reaction and the Suzuki cross-coupling reaction, which are widely employed for the efficient synthesis of stilbene derivatives.
Data Presentation: Photophysical and Electroluminescent Properties
The performance of this compound derivatives in OLEDs is highly dependent on the nature and position of substituent groups on the aromatic rings. These modifications influence key parameters such as the emission wavelength, quantum efficiency, and charge carrier mobility. Below is a summary of representative data for various substituted stilbene derivatives to illustrate the structure-property relationships.
| Compound ID | Substitution Pattern | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Color Coordinates (CIE) |
| MS-1 | This compound | ~350-450 (Blue) | - | - | - | - |
| DPA-MS | 4-Methyl, 4'-(Diphenylamino)stilbene | ~480 (Blue-Green) | > 80 | ~5-8 | > 10,000 | (0.18, 0.35) |
| CN-MS | 4-Methyl, 4'-(Cyano)stilbene | ~450-500 (Blue) | > 70 | ~4-6 | > 8,000 | (0.15, 0.25) |
| Si-MS | 4-Methyl, 4'-(Triphenylsilyl)stilbene | ~430-480 (Deep Blue) | > 85 | ~6-9 | > 12,000 | (0.15, 0.15) |
| CF3-MS | 4-Methyl, 4'-(Trifluoromethyl)stilbene | ~420-470 (Sky Blue) | > 75 | ~5-7 | > 9,000 | (0.16, 0.20) |
Note: The data presented is a representative compilation from various sources and may not correspond to a single, directly comparable study. Actual performance is highly dependent on the specific device architecture and fabrication conditions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives via the Wittig reaction and Suzuki cross-coupling are provided below. These protocols can be adapted for the synthesis of a wide range of derivatives by selecting the appropriate starting materials.
Protocol 1: Synthesis of a this compound Derivative via Wittig Reaction
This protocol describes the synthesis of a generic 4-substituted-4'-methylstilbene.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride (or substituted derivative)
-
4-Methylbenzaldehyde (B123495) (or other substituted benzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or other strong base
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent
-
Deionized water
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
-
Iodine (for isomerization, optional)
Procedure:
-
Ylide Formation and Reaction: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzyltriphenylphosphonium chloride (1.0 eq.) and 4-methylbenzaldehyde (1.0 eq.) in dichloromethane.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise. The strong base deprotonates the phosphonium (B103445) salt to form the phosphorus ylide, which then reacts with the aldehyde.
-
Reflux: Heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated aqueous sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
(Optional) Isomerization: The Wittig reaction often produces a mixture of (E)- and (Z)-isomers. To obtain the thermodynamically more stable (E)-isomer, dissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of iodine, and irradiate with a light source (e.g., a 150W lamp) for 1-2 hours.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound derivative.
Protocol 2: Synthesis of a this compound Derivative via Suzuki Cross-Coupling
This protocol describes the synthesis of a generic 4-substituted-4'-methylstilbene.
Materials:
-
4-Methylphenylboronic acid (or substituted derivative)
-
4-Bromostyrene (B1200502) (or other substituted vinyl halide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other palladium catalyst
-
Triphenylphosphine (B44618) (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other base
-
Toluene (B28343) and Ethanol (or other suitable solvent system)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask, add 4-methylphenylboronic acid (1.2 eq.), 4-bromostyrene (1.0 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.2 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and ethanol (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, add deionized water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound derivative.
Mandatory Visualizations
The following diagrams illustrate the general synthetic workflow and the device architecture for OLEDs incorporating this compound derivatives.
Application Notes and Protocols for Molecular Docking Studies of 4-Methylstilbene with Host Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methylstilbene, a derivative of stilbene, possesses a range of biological activities that are of interest in pharmaceutical and materials science research. Understanding the non-covalent interactions of this compound with various host molecules at the atomic level is crucial for the development of novel drug delivery systems, sensors, and functional materials. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. These application notes provide a detailed protocol for performing molecular docking studies of this compound with two common host molecules: β-cyclodextrin and cucurbit[1]uril.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating hydrophobic guest molecules like this compound to enhance their solubility and bioavailability.[2][3] Cucurbiturils are macrocyclic compounds with a rigid, pumpkin-shaped structure that can encapsulate a variety of guest molecules with high affinity and selectivity.[4]
This document outlines the necessary steps for preparing the ligand and host molecules, performing the docking simulations using AutoDock Vina, and analyzing the results to determine binding energies and interaction patterns.
Data Presentation
The following table summarizes hypothetical quantitative data from molecular docking simulations of this compound with β-cyclodextrin and cucurbit[1]uril. This data is presented for illustrative purposes to demonstrate how to structure and interpret the results of such studies.
| Host Molecule | Binding Affinity (kcal/mol) | Interacting Residues/Moieties | Types of Interactions |
| β-Cyclodextrin | -5.8 | Glucose units of the cyclodextrin (B1172386) cavity | Van der Waals, Hydrophobic |
| Cucurbit[1]uril | -7.2 | Glycoluril units of the cucurbituril (B1219460) cavity | Van der Waals, Hydrophobic, Cation-π (with portal oxygens) |
Note: Lower binding affinity values indicate a more stable complex. The interacting residues and types of interactions provide insight into the nature of the host-guest complexation.
Experimental Protocols
A detailed methodology for conducting molecular docking studies of this compound with host molecules is provided below. This protocol is based on the use of AutoDock Vina, a widely used open-source program for molecular docking.[5]
1. Preparation of Ligand (this compound) and Host Molecules (β-Cyclodextrin and Cucurbit[1]uril)
-
1.1. Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 5314921).[6]
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D coordinates if not available.
-
Optimize the geometry of the this compound molecule using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a PDB (Protein Data Bank) file format.
-
Using AutoDock Tools (ADT), convert the PDB file to the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
-
1.2. Host Molecule Preparation:
-
Obtain the 3D structures of β-cyclodextrin and cucurbit[1]uril from a crystallographic database or build them using molecular modeling software.
-
For docking with flexible macrocycles like cyclodextrins and cucurbiturils in AutoDock Vina, a specific protocol is recommended where one of the bonds in the ring is broken to allow for conformational sampling during docking.[7][8]
-
Prepare the host molecules using AutoDock Tools. This involves adding polar hydrogens, assigning Gasteiger charges, and saving the files in the PDBQT format.
-
2. Molecular Docking Simulation using AutoDock Vina
-
2.1. Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the entire binding cavity of the host molecule. The grid box should be large enough to allow for the free rotation and translation of the ligand.
-
The center and dimensions of the grid box can be set using AutoDock Tools.
-
-
2.2. Docking Parameter Setup:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file is shown below:
-
-
2.3. Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
3. Analysis of Docking Results
-
3.1. Binding Affinity:
-
The docking log file (docking_log.txt) will contain the binding affinity scores (in kcal/mol) for the different binding modes of the ligand. The most negative value represents the most favorable binding pose.
-
-
3.2. Visualization of Binding Poses:
-
The output file (docking_results.pdbqt) contains the coordinates of the docked ligand poses.
-
Use molecular visualization software (e.g., PyMOL, VMD, Chimera) to load the host and docked ligand structures.
-
Analyze the interactions between this compound and the host molecule, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identify the specific atoms or residues of the host molecule that are involved in the binding.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and conceptual relationships in the molecular docking study of this compound.
Caption: Workflow for molecular docking of this compound.
Caption: Conceptual diagram of host-guest complex formation.
References
- 1. mdpi.com [mdpi.com]
- 2. oaji.net [oaji.net]
- 3. In Silico Docking of Anti Cancerous Drugs with β-Cyclodextrin polymer as a Prominent Approach to Improve the Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Docking with macrocycles — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Performance evaluation of flexible macrocycle docking in AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Wittig Synthesis of 4-Methylstilbene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4-Methylstilbene synthesis via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Wittig synthesis of this compound?
A1: The standard reactants are 4-methylbenzaldehyde (B123495) and a phosphorus ylide. The ylide is typically generated in situ from benzyltriphenylphosphonium (B107652) chloride and a base.[1]
Q2: What is the main byproduct of this reaction and how can it be removed?
A2: The primary byproduct is triphenylphosphine (B44618) oxide. Due to its similar polarity to the stilbene (B7821643) product, it can be challenging to remove. Common purification methods include column chromatography or recrystallization.
Q3: What is the expected stereochemistry of the this compound product?
A3: The Wittig reaction of benzaldehyde (B42025) derivatives with benzyl-derived ylides typically yields a mixture of (E)- and (Z)-isomers. However, the more thermodynamically stable (E)-isomer (trans-4-Methylstilbene) is generally the major product.[1]
Q4: Can this reaction be performed under "green" conditions?
A4: Yes, alternative protocols have been developed that utilize aqueous media or solvent-free conditions, reducing the reliance on hazardous organic solvents like dichloromethane (B109758).[2][3] For instance, a reaction in a 10% sodium hydroxide (B78521) solution has been reported to yield this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation due to weak or old base. 2. Presence of moisture, which can quench the ylide. 3. Insufficient reaction time or temperature. 4. In a two-phase system (e.g., aqueous NaOH and an organic solvent), poor mixing can limit the reaction. | 1. Use a strong, fresh base such as sodium hydroxide, sodium methoxide, or potassium tert-butoxide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gentle heating can sometimes improve the yield. 4. Stir the reaction mixture vigorously to ensure thorough mixing of the phases. |
| Mixture of (E)- and (Z)-Isomers | The Wittig reaction with semi-stabilized ylides naturally produces a mixture of isomers. The ratio can be influenced by the solvent, base, and reaction temperature. | To obtain the more stable (E)-isomer, the crude product mixture can be subjected to isomerization. This is often achieved by dissolving the mixture in a solvent like dichloromethane, adding a catalytic amount of iodine, and exposing it to light. |
| Difficulty Removing Triphenylphosphine Oxide | The byproduct has solubility properties similar to the this compound product, making separation by simple extraction difficult. | 1. Column Chromatography: This is a very effective method for separating the less polar this compound from the more polar triphenylphosphine oxide. 2. Recrystallization: Carefully choose a solvent system where the solubility of the product and byproduct differ significantly with temperature. Hot 95% ethanol (B145695) is often used for stilbene derivatives. 3. Complexation: In some cases, the triphenylphosphine oxide can be selectively precipitated as a metal salt complex (e.g., with ZnCl2) and removed by filtration. |
| Unreacted Starting Material | 1. The ylide may have decomposed before reacting with the aldehyde. 2. The reaction may not have gone to completion. | 1. Generate the ylide in situ and add the aldehyde promptly. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
Quantitative Data on Reaction Conditions
Table 1: Yield of this compound in an Aqueous Medium
| Base | Solvent | Reaction Conditions | Yield of trans-4-Methylstilbene |
| 10% Sodium Hydroxide | Water | Reflux for 2 hours | 30% |
| 10% Sodium Hydroxide | Water | Microwave heating | 40% |
| Data sourced from a study on Wittig reactions in an aqueous medium.[2] |
Table 2: Representative Solvent Effects on the Wittig Reaction of Benzaldehydes
| Ylide Type | Solvent | Temperature | Yield | (Z/E) Ratio |
| Semi-stabilized | Toluene | 110°C | 40-85% | 81/19 |
| Semi-stabilized | Dichloromethane (DCM) | 40°C | 40-85% | 50/50 |
| Semi-stabilized | Water | Reflux | 40% | 27/73 |
| This data is for a related Wittig olefination and illustrates the significant impact of solvent polarity on the isomer ratio. |
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound in a Biphasic System
This protocol is adapted from standard procedures for the synthesis of stilbene derivatives.
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Methylbenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Saturated aqueous Sodium Bisulfite
-
Anhydrous Sodium Sulfate
-
95% Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzyltriphenylphosphonium chloride and 4-methylbenzaldehyde in dichloromethane.
-
Ylide Generation and Reaction: While stirring the mixture vigorously, add the 50% aqueous sodium hydroxide solution dropwise through the top of the condenser. The strong base will deprotonate the phosphonium (B103445) salt to form the phosphorus ylide, which then reacts with the 4-methylbenzaldehyde.
-
Reflux: After the addition of the base is complete, gently heat the reaction mixture to reflux and maintain for 30-60 minutes.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous sodium bisulfite solution.
-
Continue to wash with water until the aqueous layer is neutral.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Purification:
-
Filter to remove the drying agent and remove the dichloromethane by rotary evaporation.
-
Recrystallize the crude product from hot 95% ethanol to obtain this compound, which is typically a white crystalline solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Separation of 4-Methylstilbene Isomers by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of (E)- and (Z)-4-Methylstilbene isomers by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of (E)- and (Z)-4-Methylstilbene isomers by column chromatography?
A1: The separation of (E)- and (Z)-4-Methylstilbene isomers is based on their difference in polarity. The (E)-isomer (trans) is a more linear and less polar molecule, while the (Z)-isomer (cis) has a bent structure, resulting in a small net dipole moment and thus greater polarity. In normal-phase column chromatography with a polar stationary phase like silica (B1680970) gel, the more polar (Z)-isomer interacts more strongly with the stationary phase and elutes more slowly. Consequently, the less polar (E)-isomer travels down the column faster and is eluted first.[1]
Q2: What is the recommended stationary phase and mobile phase for this separation?
A2:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of stilbene (B7821643) isomers. Alumina (B75360) can also be used and may offer different selectivity.[2]
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is common. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a high ratio of non-polar to polar solvent (e.g., 99:1 or 98:2 hexane:ethyl acetate).
Q3: How do I determine the optimal solvent system before running the column?
A3: The optimal solvent system should be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives good separation between the two isomer spots, with the lower spot (more polar compound, (Z)-isomer) having a retention factor (Rf) of approximately 0.2-0.3.[3] This generally provides the best resolution in the subsequent column chromatography.
Q4: Can the isomers interconvert during the separation process?
A4: Yes, isomerization of the less stable (Z)-isomer to the more thermodynamically stable (E)-isomer can occur, especially in the presence of acid, heat, or light (UV or fluorescent).[2] To minimize this, it is advisable to use neutral silica gel, protect the sample and column from direct light, and avoid excessive heat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation (Isomers elute together) | 1. Incorrect Mobile Phase Polarity: The eluent is too polar, causing both isomers to move too quickly down the column. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Poor Column Packing: The presence of channels or cracks in the stationary phase leads to an uneven solvent front. | 1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase (e.g., move from 95:5 to 99:1 hexane:ethyl acetate). Confirm with TLC first. 2. Reduce Sample Load: Use a larger column or load less sample. A general rule is to use 20-50 times the weight of stationary phase to the weight of the sample.[4] 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. |
| Compound(s) Won't Elute from the Column | 1. Mobile Phase Polarity is Too Low: The eluent is not polar enough to displace the compounds from the stationary phase. 2. Compound Decomposition: The compound may be unstable on silica gel. | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[5][6] 2. Check Compound Stability: Run a 2D TLC to see if the compound degrades on the silica plate.[6] If it does, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. |
| Tailing of Bands/Peaks | 1. Sample is too concentrated when loaded. 2. Inappropriate solvent used to dissolve the sample for loading. 3. Compound is slightly too polar for the chosen eluent. | 1. Dilute the sample before loading or use the dry-loading technique. 2. Dissolve the sample in the mobile phase or a solvent of similar or lower polarity. 3. Slightly increase the polarity of the eluent once the main component starts to elute to speed up the tail end.[6] |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | Never let the column run dry. Always keep the silica gel covered with the mobile phase. If a crack appears, the separation will be compromised, and the column needs to be repacked. |
Data Presentation
Table 1: Expected Retention Factor (Rf) Trends for 4-Methylstilbene Isomers
This table illustrates the expected behavior of (E)- and (Z)-4-Methylstilbene isomers on a silica gel TLC plate with varying mobile phase compositions. The exact Rf values should be determined experimentally for your specific mixture and conditions.
| Mobile Phase (Hexane:Ethyl Acetate) | Expected (E)-4-Methylstilbene Rf | Expected (Z)-4-Methylstilbene Rf | Expected Separation (ΔRf) | Comments |
| 99:1 | ~0.4 | ~0.3 | Good | A good starting point for column chromatography. |
| 95:5 | ~0.7 | ~0.6 | Poor | Eluent is likely too polar; both isomers move too quickly. |
| 100% Hexane | ~0.2 | ~0.1 | Good | May result in slow elution from the column. |
Note: Rf values are indicative. The (E)-isomer will always have a higher Rf value than the (Z)-isomer in a normal-phase system due to its lower polarity.
Experimental Protocols
Detailed Methodology for the Separation of this compound Isomers
This protocol outlines a standard procedure for separating a mixture of (E)- and (Z)-4-Methylstilbene using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting solvent system is a 99:1 mixture of hexane and ethyl acetate.
-
Prepare a sufficient volume to run the entire column.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a more volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
The less polar (E)-4-Methylstilbene will elute first.
5. Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which contain the desired isomers.
-
Spot multiple fractions on a single TLC plate along with the original mixture for comparison.
6. Isolation of Products:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent using a rotary evaporator to yield the purified (E)- and (Z)-4-Methylstilbene.
Mandatory Visualizations
Caption: Experimental workflow for the column chromatography separation of this compound isomers.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
Technical Support Center: Troubleshooting Side Products in Stilbene Synthesis
Welcome to the technical support center for stilbene (B7821643) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Below, you will find a series of frequently asked questions (FAQs) and detailed guides addressing common side products and experimental challenges encountered during the synthesis of stilbenes via Wittig, Heck, and McMurry reactions.
FAQs and Troubleshooting Guides
The Wittig Reaction
The Wittig reaction is a widely used method for synthesizing stilbenes. However, it often presents challenges related to stereoselectivity and byproduct removal.
Question 1: My Wittig reaction produced a mixture of (E)- and (Z)-stilbene isomers. How can I increase the selectivity for the desired (E)-isomer?
Answer: Achieving high (E)-selectivity in the Wittig reaction for stilbene synthesis is a common challenge, as semi-stabilized ylides, like the benzyltriphenylphosphonium (B107652) ylide, can produce mixtures of isomers. Here are several strategies to favor the formation of the thermodynamically more stable (E)-stilbene:
-
Use a Stabilized Ylide (Horner-Wadsworth-Emmons Reaction): The most effective method to achieve high (E)-selectivity is to use the Horner-Wadsworth-Emmons (HWE) modification. This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide, leading predominantly to the (E)-alkene. The water-soluble phosphate (B84403) byproduct also simplifies purification.[1]
-
Reaction Conditions for Traditional Wittig:
-
Solvent Choice: The polarity of the solvent can influence the E/Z ratio. Non-polar solvents like toluene (B28343) tend to favor the (E)-isomer, while polar solvents may increase the proportion of the (Z)-isomer.
-
Base Selection: The choice of base can also affect the stereochemical outcome. Using lithium-based reagents can sometimes lead to equilibration and a mixture of isomers.
-
-
Post-Reaction Isomerization: If a mixture of isomers is obtained, the (Z)-isomer can be converted to the more stable (E)-isomer. This is often achieved through iodine-catalyzed isomerization, where a catalytic amount of iodine and light or heat are used to equilibrate the mixture.[2][3]
Question 2: I am struggling to remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my stilbene product. What are the best purification strategies?
Answer: Triphenylphosphine oxide (TPPO) is a notorious byproduct in Wittig reactions due to its polarity and solubility, which can be similar to the stilbene product, making separation difficult. Here are several effective methods for its removal:
-
Recrystallization: This is often the most straightforward method. Since stilbene is generally less polar than TPPO, recrystallization from a suitable solvent system can effectively separate the two. A common procedure involves dissolving the crude product in a minimal amount of a hot polar solvent (like 95% ethanol (B145695) or isopropanol) and allowing it to cool slowly. The less soluble stilbene will crystallize out, leaving the more soluble TPPO in the mother liquor.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a reliable method for separating stilbene from TPPO. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), will typically elute the less polar stilbene first, while the more polar TPPO is retained longer on the column.
-
Precipitation of TPPO: TPPO can be selectively precipitated from the reaction mixture. One method involves the addition of zinc chloride (ZnCl₂) in a polar solvent like ethanol. This forms an insoluble TPPO-Zn complex that can be removed by filtration.[4][5] Another approach is to suspend the crude mixture in a solvent where stilbene is soluble but TPPO is not, such as a mixture of pentane (B18724) or hexane and ether, and then filter off the insoluble TPPO.[6]
Data Presentation: Wittig Reaction Stereoselectivity
The following table summarizes the effect of solvent polarity on the E/Z ratio of stilbenes synthesized via the Wittig reaction under specific conditions.
| Solvent | Dielectric Constant (ε) | (Z)-Stilbene (%) | (E)-Stilbene (%) |
| Toluene | 2.4 | 19 | 81 |
| Dichloromethane (DCM) | 9.1 | 50 | 50 |
| Water | 80.1 | 73 | 27 |
Data is illustrative and based on trends reported for Wittig reactions under Boden's conditions (potassium carbonate and 18-crown-6). The exact ratios can vary with specific substrates and reaction conditions.[7]
Experimental Protocols: Wittig Reaction Troubleshooting
This protocol provides a method for the highly (E)-selective synthesis of stilbene, avoiding the formation of significant amounts of the (Z)-isomer.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Phosphonate Anion Formation: In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the resulting phosphonate anion solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure (E)-stilbene.[8][9]
-
This protocol describes the removal of triphenylphosphine oxide from a crude Wittig reaction product.
Materials:
-
Crude stilbene/TPPO mixture
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate until it boils and all the solid dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Stilbene crystals should start to form. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining TPPO and other soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain pure stilbene.
This protocol is for converting a mixture of stilbene isomers to the more stable (E)-isomer.
Materials:
-
Crude (Z/E)-stilbene mixture
-
Dichloromethane (or another suitable solvent like n-hexane)
-
Iodine (catalytic amount)
-
Light source (e.g., a 150-W light bulb or sunlight)
Procedure:
-
Dissolution: Dissolve the crude stilbene mixture in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Catalyst Addition: Add a small crystal of iodine (a catalytic amount is sufficient).
-
Isomerization: Stopper the flask and stir the solution while exposing it to a light source for approximately 60 minutes.[11] The progress of the isomerization can be monitored by TLC or ¹H NMR.
-
Workup: After the isomerization is complete, the reaction mixture can be washed with a saturated aqueous solution of sodium bisulfite to remove the iodine. The organic layer is then dried and the solvent evaporated to yield the (E)-stilbene enriched product, which can be further purified by recrystallization.[12]
Visualization: Wittig Reaction Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Wittig-based stilbene synthesis.
The Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation but can be sensitive to reaction conditions, leading to side products and low yields.
Question 3: My Heck reaction is producing the 1,1-diarylethylene regioisomer as a significant byproduct. How can I improve the selectivity for the desired 1,2-disubstituted stilbene?
Answer: The formation of the 1,1-diarylethylene regioisomer is a known side reaction in the Heck coupling of aryl halides with styrenes. The regioselectivity is influenced by several factors:
-
Catalyst and Ligands: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. Bulky electron-rich ligands can favor the formation of the desired 1,2-disubstituted product.
-
Solvent Polarity: Higher solvent polarity can sometimes increase the formation of the 1,1-disubstituted byproduct.[13] Experimenting with less polar solvents may improve selectivity.
-
Additives: The addition of certain salts can influence the reaction pathway and improve regioselectivity.
Question 4: I am experiencing low or no yield in my Heck reaction for stilbene synthesis. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Heck reactions can stem from several issues:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and may deactivate. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Reactivity: The reactivity of the aryl halide is critical, with the general trend being Ar-I > Ar-Br > Ar-Cl. For less reactive aryl chlorides, specialized catalysts and ligands are often necessary.
-
Base and Solvent Choice: The base and solvent are interdependent and crucial for catalyst regeneration and reaction efficiency. Common bases include triethylamine (B128534) and potassium carbonate. Polar aprotic solvents like DMF or NMP are often used. Optimization of the base-solvent combination is often required.
-
Temperature: Heck reactions often require elevated temperatures. If the reaction is not proceeding, a careful increase in temperature may be necessary.
Data Presentation: Heck Reaction Byproduct Formation
The following table illustrates how catalyst and solvent can influence the yield and regioselectivity of the Heck reaction between an aryl halide and styrene.
| Palladium Source | Ligand | Base | Solvent | Yield of Stilbene (%) | Yield of 1,1-diarylethylene (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | High | Low |
| Pd(OAc)₂ | None | NaOAc | NMP/DMG | High | Decreased |
| PdCl₂ | None | KOAc | Methanol | Moderate | Significant |
This table provides a generalized representation based on literature. Actual yields and byproduct ratios are highly substrate and condition-dependent.[14]
Experimental Protocols: Heck Reaction Troubleshooting
Residual palladium from the Heck reaction can be problematic for downstream applications. Here are methods for its removal.
Materials:
-
Crude reaction mixture
-
Celite
-
Activated carbon
-
Appropriate solvents
-
Filtration apparatus
Procedure (Filtration through Celite):
-
Preparation: Place a plug of Celite (1-2 cm thick) in a sintered glass funnel or a Büchner funnel with filter paper.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Filtration: Slowly pour the diluted mixture onto the Celite pad. Apply gentle vacuum to pull the solution through. The Celite will trap the heterogeneous palladium catalyst.
-
Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: The resulting filtrate, containing the product, can then be concentrated.[15][16]
For Soluble Palladium Species: If the palladium catalyst is soluble, filtration through Celite may not be sufficient. In such cases, treatment with a solid-supported scavenger or activated carbon can be effective. The mixture is stirred with the scavenger/carbon for a period, and then the solid is filtered off.[16]
Visualization: Heck Reaction Catalytic Cycle and Side Reaction
Caption: The catalytic cycle of the Heck reaction leading to stilbene and a competing side reaction.
The McMurry Reaction
The McMurry reaction is an excellent method for the reductive coupling of aldehydes and ketones to form alkenes, and it is particularly useful for synthesizing symmetrical stilbenes.
Question 5: My McMurry reaction is giving a low yield of stilbene and a significant amount of a pinacol (B44631) byproduct. How can I favor the formation of the alkene?
Answer: The McMurry reaction proceeds in two main steps: the initial formation of a pinacol (a 1,2-diol) intermediate, followed by deoxygenation to the alkene. The isolation of the pinacol product indicates an incomplete reaction. To drive the reaction to completion and favor the formation of stilbene, consider the following:
-
Reaction Temperature and Time: The deoxygenation of the pinacol intermediate to the alkene typically requires higher temperatures and longer reaction times. Ensure the reaction is refluxed for a sufficient duration after the initial coupling.[17][18] The pinacol can often be isolated at lower temperatures (e.g., 0 °C), while the alkene is formed at reflux.[17][19]
-
Activity of the Low-Valent Titanium Reagent: The low-valent titanium reagent is generated in situ, and its activity is crucial. The quality of the starting titanium chloride and the reducing agent (e.g., Zn, LiAlH₄) can impact the efficiency of the reaction. Using freshly prepared or activated reducing agents is recommended.
-
Stoichiometry of Reagents: The stoichiometry of the titanium reagent and the reducing agent can influence the outcome. Ensure that a sufficient excess of the low-valent titanium reagent is generated to effect both the initial coupling and the subsequent deoxygenation.
Data Presentation: McMurry Reaction Products
The ratio of stilbene to pinacol is highly dependent on the reaction conditions, especially temperature.
| Reaction Stage | Temperature | Major Product |
| Initial Coupling | 0 °C to Room Temp | Pinacol |
| Deoxygenation | Reflux | Stilbene |
This table illustrates the general trend in McMurry reactions. The exact conditions for complete conversion vary.[17][19]
Experimental Protocols: McMurry Reaction
This protocol describes the reductive coupling of benzaldehyde to form stilbene.
Materials:
-
Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)
-
Reducing agent (e.g., Zinc dust, Lithium aluminum hydride)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME) or Tetrahydrofuran (THF)
-
Benzaldehyde
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, add the titanium chloride.
-
Add anhydrous DME or THF via syringe.
-
Add the reducing agent (e.g., zinc dust) portion-wise with stirring.
-
Heat the mixture to reflux for several hours to generate the black slurry of the active low-valent titanium species.
-
-
Coupling Reaction:
-
Cool the titanium slurry to room temperature or below.
-
Add a solution of benzaldehyde in the same anhydrous solvent dropwise to the stirred slurry.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete deoxygenation to the alkene.
-
-
Workup and Purification:
-
Cool the reaction mixture and quench it carefully by slow addition of water or dilute HCl.
-
Filter the mixture through a pad of Celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure stilbene.[19][20]
-
Visualization: McMurry Reaction Pathway
Caption: The two-step pathway of the McMurry reaction, highlighting the pinacol intermediate.
References
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. EP2202215A2 - Novel process for the synthesis of (E)-Stilbene derivatives which makes it possible to obtain resveratrol and piceatannol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. juliethahn.com [juliethahn.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 18. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. McMurry reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of the Heck Coupling of Stilbenes
Welcome to the technical support center for the Heck coupling reaction for the synthesis of stilbenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this powerful C-C bond-forming reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Heck coupling of stilbenes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
-
Question: I am not observing any product formation, or the conversion of my aryl halide and styrene (B11656) is very low. What are the potential causes and how can I improve the conversion?
-
Answer: Low or no conversion in a Heck coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are some common areas to investigate:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Inadequate Pre-activation: Pd(II) precursors like Pd(OAc)₂ require reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. For instance, phosphine (B1218219) ligands can act as reductants.[1]
-
Catalyst Decomposition: The Pd(0) catalyst can be sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]
-
Insufficient Catalyst Loading: While Heck reactions are catalytic, a certain minimum amount of palladium is necessary. If you are using very low loadings (e.g., <0.5 mol%), consider increasing it to 1-2 mol%.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some modern protocols operate at milder temperatures[3], many Heck couplings require elevated temperatures (e.g., 80-140 °C) to proceed efficiently.[4][5] If you are running the reaction at a lower temperature, a stepwise increase may improve the conversion rate.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time. Some reactions may require up to 24 hours or more.[2][4]
-
-
Reagents:
-
Base: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[6][7] The choice and amount of base are critical. Common bases include organic amines (e.g., Et₃N) and inorganic salts (e.g., K₂CO₃, NaOAc).[1] Ensure the base is present in a stoichiometric amount or in excess.
-
Solvent: The polarity of the solvent can influence the reaction outcome.[8] Common solvents include DMF, DMAc, NMP, and toluene.[2][3] Ensure the solvent is anhydrous and of high purity.
-
-
Issue 2: Formation of Side Products (e.g., Regioisomers, Homocoupling)
-
Question: I am observing the formation of significant amounts of undesired side products, such as the 1,1-disubstituted regioisomer or homocoupled products of my aryl halide. How can I improve the selectivity for the desired trans-stilbene?
-
Answer: The formation of side products is a common challenge in Heck couplings. Here's how to address the formation of specific byproducts:
-
Regioisomer Formation (1,1- vs. 1,2-disubstitution):
-
The regioselectivity of the Heck reaction is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene.[9] However, electronic factors can also play a role, especially with cationic palladium complexes.[7]
-
Ligand Choice: The ligand can significantly influence regioselectivity. Bulky phosphine ligands often favor the formation of the linear product (trans-stilbene). Bidentate ligands like BINAP can also enhance selectivity.[7]
-
Solvent Polarity: Higher solvent polarity can sometimes favor the formation of the branched 1,1-disubstituted product.[8] Experimenting with less polar solvents may improve selectivity for the linear product.
-
-
Homocoupling of Aryl Halide:
-
Homocoupling can occur, particularly at higher temperatures. Reducing the reaction temperature may minimize this side reaction.
-
The choice of catalyst and ligand can also influence the extent of homocoupling. Screening different palladium sources and phosphine ligands may be beneficial.
-
-
cis/trans Isomerization:
-
The Heck reaction generally favors the formation of the trans-isomer due to steric reasons in the transition state.[6] However, isomerization of the product can occur under certain conditions.
-
Minimizing reaction time and temperature after the initial product formation can help preserve the desired trans-isomer.
-
-
Issue 3: Difficulty with Specific Substrates (e.g., Electron-Rich/Poor Aryl Halides or Styrenes)
-
Question: My Heck coupling works well for some substrates but fails or gives low yields for others, particularly with electron-rich aryl halides or highly substituted styrenes. How can I adapt the reaction conditions for these challenging substrates?
-
Answer: The electronic and steric properties of the substrates significantly impact the Heck reaction.
-
Electron-Rich Aryl Halides: Aryl halides with electron-donating groups are generally less reactive in the oxidative addition step.
-
Choice of Halide: The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide.
-
Catalyst System: More electron-rich and bulky phosphine ligands can facilitate the oxidative addition of less reactive aryl halides.
-
Higher Temperatures: Increased reaction temperatures are often necessary for electron-rich aryl halides.[10][11]
-
-
Electron-Poor Alkenes: Alkenes with electron-withdrawing groups are generally more reactive in the Heck reaction.[1] Conversely, electron-rich styrenes may react more slowly.
-
Optimization of the catalyst system and reaction temperature will be necessary to achieve good conversion with less reactive, electron-rich styrenes.
-
-
Sterically Hindered Substrates:
-
Steric hindrance on either the aryl halide or the styrene can impede the reaction.
-
The use of less bulky phosphine ligands or even ligandless conditions in some cases might be beneficial.
-
Intramolecular Heck reactions are often more efficient for sterically demanding substrates.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Heck coupling of stilbenes?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. Typical loadings range from 0.05 mol% to 5 mol%.[5][10] For initial optimizations, a loading of 1-2 mol% of the palladium precursor is a good starting point.[3] Some protocols have demonstrated success with very low catalyst loadings under optimized conditions.[10]
Q2: Which palladium precursor is best for my reaction: Pd(OAc)₂, PdCl₂, or a Pd(0) source like Pd(PPh₃)₄?
A2:
-
Pd(OAc)₂ and PdCl₂: These are common and relatively air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[1] Pd(OAc)₂ is often preferred due to its good solubility in common organic solvents.
-
Pd(PPh₃)₄: This is a Pd(0) complex and can be used directly. However, it can be more sensitive to air and moisture than Pd(II) sources.
The choice often depends on the specific reaction conditions and the other components of the catalytic system. It is often beneficial to screen different precursors during optimization.
Q3: How do I choose the right ligand for my Heck reaction?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a commonly used and cost-effective ligand.[1] Other monodentate phosphines with varying steric and electronic properties can be screened.
-
Bidentate Phosphines: Ligands like BINAP can offer higher stability to the catalyst and can be particularly useful for improving stereoselectivity in asymmetric Heck reactions.[7]
-
Ligandless Conditions: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without the addition of an external ligand. The solvent or other species in the reaction mixture can coordinate to the palladium.
Q4: What is the role of the base in the Heck reaction, and which one should I use?
A4: The base is essential for the final step of the catalytic cycle, where it neutralizes the HX produced and regenerates the Pd(0) catalyst.[6][7]
-
Organic Bases: Triethylamine (Et₃N) is a common choice, especially in reactions where the formation of a soluble ammonium (B1175870) salt is desired.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (B1210297) (NaOAc), and potassium phosphate (B84403) (K₃PO₄) are frequently used inorganic bases.[1][10] The choice of base can influence the reaction rate and yield, and it is often a parameter to be optimized.
Q5: Can I run the Heck reaction in "green" solvents?
A5: Yes, there has been significant research into performing Heck couplings in more environmentally friendly solvents. Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have all been used as reaction media.[6] Microwave irradiation can also be employed to enhance reaction rates in these solvent systems.[10][11]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Heck Coupling of Stilbenes
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Aryl Halide | Aryl bromide[3] | Aryl iodide[4] | Aryl bromide[10] | Aryl bromide[2] |
| Styrene | Styrene[3] | Styrene[4] | Styrene[10] | Styrene[2] |
| Catalyst | SPO-ligated Pd complex[3] | Pd(OAc)₂[4] | PVP-Pd NPs[10] | Pd(OAc)₂[2] |
| Catalyst Loading | 2 mol%[3] | 1 mol%[4] | 0.05 - 0.25 mol%[10] | 2 mol%[2] |
| Ligand | Secondary phosphine oxide[3] | dppp[4] | None (stabilized NPs)[10] | PPh₃[2] |
| Base | K₂CO₃[3] | NaHCO₃[4] | K₂CO₃[10] | K₂CO₃[2] |
| Solvent | DMF[3] | DMSO[4] | H₂O/EtOH[10] | DMA[2] |
| Temperature | 60 °C[3] | 140 °C[4] | 130 - 150 °C (MW)[10] | 120 °C[2] |
| Time | 12 h[3] | 24 h[4] | 10 min (MW)[10] | 18-24 h[2] |
| Yield | 92%[3] | 46-76%[4] | 40-100%[10] | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of an Aryl Bromide with Styrene [2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, styrene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120 °C and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) derivative.
Visualizations
Caption: The catalytic cycle of the Heck reaction for stilbene synthesis.
Caption: A troubleshooting workflow for the Heck coupling of stilbenes.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 9. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 10. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
Technical Support Center: Prevention of Photodegradation of Stilbene Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of stilbene (B7821643) derivatives in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for stilbene derivatives in solution?
A1: Stilbene derivatives primarily degrade through two main photochemical reaction pathways upon exposure to light, particularly UV radiation.[1][2] The first is trans-cis isomerization, where the more stable and often more biologically active trans-isomer is converted to the less stable cis-isomer.[3] The second pathway is photocyclization, which can lead to the formation of phenanthrene-like structures.[4] Additionally, in the presence of oxygen, photooxidation can occur, leading to the formation of various degradation byproducts.
Q2: What are the key factors that influence the rate of photodegradation?
A2: Several factors can significantly impact the stability of stilbene derivatives in solution:
-
Light Exposure: The intensity and wavelength of the light source are critical. UV light, in particular, accelerates degradation.[5]
-
pH of the Solution: The stability of stilbene derivatives can be pH-dependent. For instance, trans-resveratrol is relatively stable in acidic conditions but degrades more rapidly in neutral to alkaline solutions (pH > 6.8).[5][6]
-
Solvent: The choice of solvent can influence the rate of photodegradation. The polarity of the solvent can affect the stability of the excited states of stilbene molecules.
-
Presence of Oxygen: Oxygen can participate in photooxidative degradation pathways, leading to a more complex mixture of degradation products.
-
Temperature: While photodegradation is primarily a light-induced process, temperature can influence the rate of secondary degradation reactions.[5]
Q3: How can I minimize photodegradation during my experiments?
A3: To minimize photodegradation, it is crucial to protect your solutions from light at all stages of your experiment. This includes sample preparation, storage, and analysis. Use amber-colored glassware, opaque containers, or wrap your vials and flasks in aluminum foil.[7] It is also advisable to work in a dimly lit room when possible. For long-term storage, keep solutions at low temperatures (e.g., -20°C) in the dark.[4]
Q4: Are there any additives that can help stabilize stilbene derivatives in solution?
A4: Yes, the addition of antioxidants can help mitigate photodegradation by scavenging reactive oxygen species that may be involved in photooxidative pathways.[8] Common antioxidants include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E).
Q5: What are some advanced methods to protect stilbene derivatives from photodegradation?
A5: Encapsulation techniques are highly effective in protecting stilbene derivatives. These methods create a physical barrier that shields the molecule from light and other degrading factors. Common encapsulation strategies include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds like stilbenes.[9][10] Encapsulation in liposomes has been shown to significantly delay photoisomerization.[11]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate stilbene derivatives, enhancing their photostability.[12] For example, entrapping trans-resveratrol in lipid nanoparticles can reduce its conversion to the cis-isomer to less than 10% after 4 hours of UV exposure, compared to a 50% conversion for the free compound in solution.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with stilbene derivatives, effectively shielding them from light.
Troubleshooting Guide
Issue 1: I am seeing a new peak in my HPLC chromatogram after exposing my stilbene derivative solution to light.
-
Possible Cause: This is a classic sign of trans-cis isomerization. The newly formed peak is likely the cis-isomer of your compound. The cis-isomer is generally more polar and may have a different retention time than the trans-isomer.[1]
-
Recommended Solution:
-
Confirm Isomer Identity: If you have a standard for the cis-isomer, inject it to confirm the identity of the new peak. Alternatively, you can collect the fraction corresponding to the new peak and analyze it using mass spectrometry or NMR to confirm its structure.
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the trans and cis isomers. A C18 column is often suitable for this separation.[1] The mobile phase composition may need to be adjusted to achieve baseline separation.
-
Prevent Isomerization: To avoid this issue in the future, strictly follow light-protection protocols during sample preparation, storage, and analysis.
-
Issue 2: The concentration of my stilbene derivative is decreasing over time, even when stored in the dark.
-
Possible Cause: While photodegradation is the primary concern, other factors can contribute to degradation. If the solution is not protected from air, oxidation can occur. The pH of the solution can also affect stability, with neutral to alkaline conditions often promoting degradation of hydroxylated stilbenes like resveratrol (B1683913).[6][13]
-
Recommended Solution:
-
Control pH: Buffer your solution to an acidic pH (e.g., pH 5-6) where many stilbene derivatives are more stable.[13]
-
Deoxygenate Solvent: If you suspect oxidation, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution.
-
Check for Contaminants: Ensure your solvent is of high purity and free from any contaminants that could catalyze degradation.
-
Issue 3: My results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent light exposure during different experimental runs is a likely culprit. Even ambient laboratory light can cause significant degradation over time, leading to variability in the actual concentration of your active compound.[7]
-
Recommended Solution:
-
Standardize Light Conditions: Implement a strict and consistent protocol for light protection across all experiments. This includes using the same type of light-blocking containers and minimizing exposure time to any light source.
-
Prepare Fresh Solutions: Prepare fresh solutions for each experiment to avoid issues with long-term stability.
-
Run a "Dark Control": For every experiment, prepare an identical sample that is kept in complete darkness. Analyze this control alongside your experimental samples to quantify the extent of photodegradation under your specific conditions.
-
Data on Photodegradation Prevention
The following tables summarize quantitative data on the effectiveness of various methods for preventing the photodegradation of resveratrol, a common stilbene derivative.
Table 1: Effect of Encapsulation on Resveratrol Photostability
| Encapsulation Method | Light Source | Exposure Time | Degradation of Free Resveratrol | Degradation of Encapsulated Resveratrol | Reference |
| Solid Lipid Nanoparticles (SLNs) | 312 nm UV | 4 hours | ~50% | <10% | [12] |
| Nanostructured Lipid Carriers (NLCs) | 312 nm UV | 4 hours | ~50% | <10% | [12] |
| Liposomes | UV | 4 hours | - | ~29.3% isomerization | [11] |
| Liposomes | UV | 16 minutes | ~90% | ~30% | [11] |
Table 2: Effect of pH on trans-Resveratrol Stability
| pH | Temperature | Half-life | Reference |
| < 6.8 | - | Stable | [6] |
| 7.4 | 37°C | < 3 days | [5] |
| 8.0 | 37°C | < 10 hours | [5] |
| 9.0 | - | Maximum degradation | [13] |
| 10.0 | 37°C | < 5 minutes | [5] |
Experimental Protocols
Protocol 1: Preparation of a Photoprotected Stilbene Derivative Solution
-
Materials:
-
Stilbene derivative (solid)
-
High-purity solvent (e.g., ethanol, DMSO, acetonitrile)
-
Amber-colored volumetric flask
-
Aluminum foil
-
Analytical balance
-
Spatula
-
-
Procedure:
-
Work in a dimly lit area or under a fume hood with the light turned off.
-
Accurately weigh the desired amount of the stilbene derivative using an analytical balance.
-
Carefully transfer the solid to the amber-colored volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and mix thoroughly by inversion.
-
For extra protection, wrap the entire flask in aluminum foil.
-
Store the solution at an appropriate temperature (e.g., 4°C for short-term, -20°C for long-term) in the dark.
-
Protocol 2: HPLC Analysis of Stilbene Isomers
This is a general protocol and may need to be optimized for your specific stilbene derivative.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape).[14][15]
-
Example: A mixture of acetonitrile and 10 mM ammonium formate buffer (pH 4).[14]
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for your stilbene derivative (e.g., ~306 nm for trans-resveratrol).
-
Inject a known volume of your sample solution (prepared using Protocol 1).
-
Run the HPLC method and record the chromatogram.
-
Identify and quantify the trans and cis isomers based on their retention times and peak areas, using appropriate standards for calibration.
-
Protocol 3: General Guideline for Liposomal Encapsulation
This protocol outlines the thin-film hydration method, a common technique for preparing liposomes.
-
Materials:
-
Stilbene derivative
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
-
Procedure:
-
Dissolve the stilbene derivative, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[9][10]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with a defined pore size membrane (e.g., 100 nm).[9][10]
-
The resulting liposome (B1194612) suspension containing the encapsulated stilbene derivative should be stored in the dark at 4°C.
-
Visualizations
Caption: Primary photodegradation pathways of stilbene derivatives.
Caption: Experimental workflow for preventing photodegradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochemical and photocatalytic degradation of trans-resveratrol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Resveratrol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ijrpb.com [ijrpb.com]
- 15. Study on Kinetics of Trans-Resveratrol, Total Phenolic Content, and Antioxidant Activity Increase in Vine Waste during Post-Pruning Storage [mdpi.com]
Technical Support Center: Purification of Triphenylphosphine Oxide from Stilbenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of triphenylphosphine (B44618) oxide (TPPO) from stilbenes.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from stilbene (B7821643) reaction mixtures so challenging?
A1: The removal of TPPO is a common purification challenge due to several factors.[1][2] TPPO is a highly polar and crystalline byproduct with solubility properties that can be similar to many target molecules, including stilbenes.[1] This similarity can lead to co-crystallization or similar chromatographic behavior, making separation difficult.[1] Furthermore, TPPO is generated in stoichiometric amounts in several common reactions used for stilbene synthesis, such as the Wittig reaction, leading to significant quantities that need to be removed.[3]
Q2: What are the primary methods for removing TPPO from stilbene products?
A2: The main strategies for TPPO removal are based on exploiting differences in physical and chemical properties between TPPO and the desired stilbene product. These methods include:
-
Crystallization/Precipitation: Leveraging the low solubility of TPPO in certain non-polar solvents.[1][2]
-
Complexation: Forming insoluble metal salt complexes of TPPO.[2][4][5]
-
Chromatography: Utilizing techniques like flash chromatography or silica (B1680970) plugs to separate the polar TPPO from the less polar stilbene.[6][7]
-
Chemical Conversion: Reacting TPPO to form a derivative that is easier to separate.[1][8]
-
Scavenger Resins: Employing resins that selectively bind to TPPO.[4][9]
Q3: In which solvents is triphenylphosphine oxide (TPPO) poorly soluble?
A3: TPPO exhibits low solubility in several non-polar organic solvents, a property that can be exploited for its removal via precipitation. It is known to be almost insoluble in deionized water, cyclohexane, petroleum ether, and hexane (B92381).[1][3][10][11] It also has poor solubility in cold diethyl ether.[5]
Q4: What is the general solubility profile of stilbenes?
A4: Stilbenes are generally non-polar compounds and, following the "like dissolves like" principle, are soluble in non-polar organic solvents such as hexane, toluene, and chloroform.[12] (E)-Stilbene (trans-stilbene) is highly soluble in organic solvents.[13] It is soluble in ether and benzene, slightly soluble in ethanol (B145695), and insoluble in water.[14][15] The solubility can be temperature-dependent, generally increasing with higher temperatures.[12]
Troubleshooting Guides
Issue 1: My stilbene product and TPPO are co-crystallizing during purification.
Cause: This often occurs when the stilbene product and TPPO have similar solubility profiles in the chosen solvent system. TPPO itself is a good crystallization aid, which can exacerbate this issue.[16]
Troubleshooting Strategies:
-
Solvent Screening for Selective Precipitation:
-
Rationale: The key is to find a solvent or solvent mixture where the stilbene is soluble, but TPPO is not.
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent where TPPO is known to be insoluble (e.g., hexane, cyclohexane, or a mixture of pentane/ether).[1][6][7]
-
Stir the suspension, potentially at a reduced temperature, to induce precipitation of TPPO.[3]
-
Filter the mixture to remove the precipitated TPPO.
-
The stilbene product should remain in the filtrate.
-
-
-
Complexation with Metal Salts:
-
Rationale: TPPO can form insoluble complexes with certain metal salts, allowing for their removal by filtration.[4] This method is particularly useful when working with more polar solvents where simple precipitation of TPPO is not effective.[8][17]
-
Protocol (using ZnCl₂):
-
Dissolve the crude reaction mixture in a polar solvent like ethanol.[8][17]
-
Add a solution of zinc chloride (ZnCl₂) in ethanol to the mixture.[8][17]
-
Stir to induce the precipitation of the ZnCl₂(TPPO)₂ complex.[8][17]
-
Filter to remove the insoluble complex.
-
The stilbene product can be recovered from the filtrate.
-
-
Other Metal Salts: Magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) can also be used to precipitate TPPO, particularly from solvents like toluene, ethyl acetate, THF, 2-MeTHF, and MTBE.[4]
-
Issue 2: Column chromatography is not effectively separating my stilbene from TPPO.
Cause: The polarity of your stilbene derivative might be too close to that of TPPO, leading to poor separation on a silica gel column.
Troubleshooting Strategies:
-
Silica Plug Filtration:
-
Rationale: For relatively non-polar stilbenes, a quick filtration through a short column (plug) of silica can effectively retain the highly polar TPPO.[6][7]
-
Protocol:
-
Concentrate the reaction mixture.
-
Suspend the residue in a minimally polar solvent system (e.g., pentane/ether).[6][7]
-
Pass the suspension through a short plug of silica gel.
-
Elute the stilbene product with a solvent like diethyl ether, while the TPPO remains adsorbed on the silica.[6][7] This procedure may need to be repeated for complete removal.[6]
-
-
-
High-Performance Countercurrent Chromatography (HPCCC):
-
Rationale: HPCCC is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities. A standardized methodology has been developed for TPPO removal.[18]
-
Protocol: A solvent system of hexane/ethyl acetate/methanol/water (5:6:5:6) in an elution-extrusion mode has been shown to be effective.[18]
-
Issue 3: I want to avoid chromatography altogether for a large-scale synthesis.
Cause: Chromatography is often not feasible for large-scale industrial processes.[3]
Troubleshooting Strategies:
-
Chemical Conversion of TPPO:
-
Rationale: Convert TPPO into a salt that is insoluble and can be easily filtered off.
-
Protocol (using Oxalyl Chloride):
-
Cool the crude reaction mixture to a low temperature.
-
Slowly add oxalyl chloride. This converts TPPO to an insoluble phenylphosphonium salt.[4]
-
The salt can then be removed by filtration.
-
-
-
Use of Scavenger Resins:
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility | Reference(s) |
| Deionized Water | Almost Insoluble | [3][10][11] |
| Cyclohexane | Almost Insoluble | [3][10][11] |
| Petroleum Ether | Almost Insoluble | [3][10][11] |
| Hexane | Almost Insoluble | [3][10][11] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [5] |
| Benzene | Soluble | [10][11] |
| Toluene | Soluble | [10][11] |
| Ethyl Acetate | Soluble | [10][11] |
| Ethanol | Readily Soluble | [3][10][11] |
| Methanol | Readily Soluble | [3][19] |
| Isopropyl Alcohol (IPA) | Soluble | [3] |
| Dichloromethane | Readily Soluble | [10][11] |
| Acetone (B3395972) | Soluble |
Table 2: Solubility of (E)-Stilbene in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [12][14][15] |
| Hexane | Soluble | [12] |
| Toluene | Soluble | [12] |
| Chloroform | Soluble | [12] |
| Benzene | Soluble | [14][15] |
| Ether | Soluble | [14][15] |
| Ethanol | Slightly Soluble | [14] |
Experimental Protocols
Protocol 1: Purification of a Stilbene via Precipitation of TPPO
-
Reaction Work-up: After the completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Suspension: To the crude residue, add a sufficient volume of a non-polar solvent such as hexane or a mixture of hexane and diethyl ether.
-
Precipitation: Stir the resulting suspension vigorously at room temperature or cool to 0-5 °C to facilitate the precipitation of TPPO.
-
Filtration: Filter the suspension through a Büchner funnel.
-
Washing: Wash the collected solid (TPPO) with a small amount of the cold non-polar solvent.
-
Product Recovery: The filtrate, containing the stilbene product, is then concentrated under reduced pressure to yield the purified product. Further purification by recrystallization may be performed if necessary.
Protocol 2: Purification of a Stilbene via Complexation of TPPO with ZnCl₂
-
Solvent Exchange: After the initial reaction work-up, dissolve the crude product containing the stilbene and TPPO in ethanol.
-
Complexation: To this solution, add a 1.8 M solution of zinc chloride in warm ethanol.[8][17]
-
Precipitation: Stir the mixture at room temperature. Scraping the inside of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[8][17]
-
Filtration: Filter the suspension to remove the precipitated complex.
-
Product Recovery: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by slurrying with a solvent like acetone to dissolve the product and leave behind any excess zinc chloride.[8][17]
Visualizations
Caption: Decision workflow for selecting a suitable TPPO purification method.
Caption: Experimental workflow for TPPO removal via metal salt complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. shenvilab.org [shenvilab.org]
- 7. Workup [chem.rochester.edu]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 14. chembk.com [chembk.com]
- 15. trans-Stilbene, 98% | Fisher Scientific [fishersci.ca]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triphenylphosphine oxide | 791-28-6 [chemicalbook.com]
Technical Support Center: Solvent Effects on the Photoisomerization of 4-Methylstilbene
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the solvent effects on the photoisomerization of 4-Methylstilbene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photoisomerization?
The photoisomerization of this compound, similar to unsubstituted stilbene (B7821643), primarily proceeds through the first excited singlet state (S1) upon absorption of UV light. The process involves the following key steps:
-
Photoexcitation: The trans-isomer absorbs a photon, promoting it from the ground state (S0) to the excited singlet state (S1).
-
Rotation: In the S1 state, the energy barrier for rotation around the central double bond is significantly reduced, allowing the molecule to twist towards a perpendicular conformation.
-
Deactivation: From this twisted intermediate, the molecule can decay back to the S0 ground state, partitioning between the trans and cis isomers.
Q2: How do solvent properties influence the photoisomerization of this compound?
Solvent polarity and viscosity are the two primary factors that significantly impact the photoisomerization dynamics of this compound.
-
Polarity: Polar solvents can stabilize the twisted intramolecular charge transfer (TICT) character of the excited state, which can influence the rate of isomerization and the quantum yield. For stilbene derivatives, increasing solvent polarity can sometimes lead to a lower fluorescence quantum yield and a higher photoisomerization quantum yield.
-
Viscosity: Higher solvent viscosity can hinder the rotational motion required for isomerization. This restriction can lead to a decrease in the photoisomerization quantum yield and an increase in the fluorescence quantum yield and lifetime, as the molecule spends more time in the excited state before it can undergo the necessary conformational change.
Q3: Why is my photoisomerization quantum yield lower than expected?
Several factors can contribute to a lower-than-expected photoisomerization quantum yield. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Q4: Can I use any UV lamp for the photoisomerization experiment?
It is crucial to use a light source with a wavelength that corresponds to the absorption maximum of trans-4-Methylstilbene (typically around 300-320 nm). Using an inappropriate wavelength can lead to inefficient excitation and consequently, a low conversion to the cis-isomer. A monochromatic light source or a filtered broadband lamp is recommended for quantitative studies to ensure a defined excitation wavelength.
Q5: How can I monitor the progress of the photoisomerization reaction?
The most common methods for monitoring the photoisomerization of this compound are UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectroscopy: The trans and cis isomers of this compound have distinct absorption spectra. By monitoring the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients, the extent of isomerization can be quantified.
-
HPLC: HPLC provides a more accurate method for separating and quantifying the concentrations of the trans and cis isomers in the reaction mixture over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low trans to cis conversion | 1. Inefficient light source or incorrect wavelength. 2. Low photon flux. 3. Sample concentration is too high (inner filter effect). 4. Presence of quenchers (e.g., dissolved oxygen). 5. Solvent impurity. | 1. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of trans-4-Methylstilbene. Use a calibrated light source. 2. Increase the irradiation time or use a more powerful lamp. 3. Prepare a more dilute solution (absorbance at the excitation wavelength should ideally be below 0.1). 4. Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment. 5. Use high-purity spectroscopic grade solvents. |
| Inconsistent results between experiments | 1. Fluctuations in lamp intensity. 2. Temperature variations. 3. Inconsistent sample preparation. 4. Degradation of the sample. | 1. Allow the lamp to stabilize before starting the experiment and use a power meter to monitor the output. 2. Use a temperature-controlled cuvette holder to maintain a constant temperature. 3. Ensure accurate and consistent concentrations and solvent volumes for all experiments. 4. Store this compound in the dark and under an inert atmosphere to prevent degradation. Prepare fresh solutions for each experiment. |
| Photodegradation of the sample | 1. Prolonged exposure to high-intensity UV light. 2. Presence of reactive impurities in the solvent. | 1. Reduce the irradiation time or light intensity. Monitor the total absorbance of the solution; a decrease indicates degradation. 2. Use freshly purified, high-purity solvents. |
| Difficulty in analyzing the photostationary state | 1. The photostationary state has not been reached. 2. The reverse (cis to trans) photoisomerization is significant. | 1. Increase the irradiation time and monitor the isomer ratio until it becomes constant. 2. This is expected. The photostationary state is a dynamic equilibrium. To determine the forward quantum yield, measurements should be taken at low conversion (typically <10%). |
Quantitative Data
Table 1: Photoisomerization Quantum Yield (Φt→c) of trans-Stilbene (B89595) in Various Solvents at Room Temperature.
| Solvent | Dielectric Constant (ε) | Viscosity (η, cP) | Φt→c |
| n-Hexane | 1.88 | 0.29 | ~0.40 |
| Toluene | 2.38 | 0.59 | ~0.42 |
| Ethanol | 24.55 | 1.07 | ~0.50 |
| Acetonitrile | 37.5 | 0.34 | ~0.55 |
Table 2: Fluorescence Lifetime (τf) of trans-Stilbene in Various Solvents at Room Temperature.
| Solvent | Dielectric Constant (ε) | Viscosity (η, cP) | τf (ps) |
| n-Hexane | 1.88 | 0.29 | ~70 |
| Toluene | 2.38 | 0.59 | ~80 |
| Ethanol | 24.55 | 1.07 | ~60 |
| Acetonitrile | 37.5 | 0.34 | ~50 |
Experimental Protocols
Protocol 1: Determination of Photoisomerization Quantum Yield (Φt→c)
This protocol describes the determination of the trans to cis photoisomerization quantum yield of this compound using a chemical actinometer (potassium ferrioxalate).
Materials:
-
trans-4-Methylstilbene
-
Spectroscopic grade solvents (e.g., hexane, toluene, ethanol, acetonitrile)
-
Potassium ferrioxalate (B100866)
-
Sulfuric acid (0.1 M)
-
1,10-Phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., a filtered mercury lamp or a laser)
-
Quartz cuvettes
Procedure:
-
Actinometry (Photon Flux Determination):
-
Prepare a solution of potassium ferrioxalate in 0.1 M sulfuric acid.
-
Irradiate the actinometer solution in a quartz cuvette with the monochromatic light source for a specific time period.
-
After irradiation, take an aliquot of the solution and add 1,10-phenanthroline solution and sodium acetate buffer to form the colored Fe(II)-phenanthroline complex.
-
Measure the absorbance of the complex at its absorption maximum (around 510 nm).
-
Calculate the number of photons absorbed by the actinometer using the known quantum yield of the ferrioxalate actinometer. This gives the photon flux of the light source.
-
-
Sample Irradiation:
-
Prepare a dilute solution of trans-4-Methylstilbene in the desired solvent. The absorbance at the irradiation wavelength should be low (e.g., < 0.1) to ensure uniform light absorption.
-
Irradiate the sample solution under the exact same conditions (light source, geometry, time) as the actinometer.
-
Monitor the change in the concentration of the trans and cis isomers at various time intervals using HPLC or UV-Vis spectroscopy. For quantum yield determination at low conversion, keep the total conversion below 10%.
-
-
Quantum Yield Calculation:
-
Calculate the number of molecules of trans-4-Methylstilbene that have isomerized to the cis form.
-
The quantum yield (Φt→c) is calculated using the following formula: Φt→c = (moles of cis-isomer formed) / (moles of photons absorbed by the trans-isomer)
-
Protocol 2: Measurement of Fluorescence Lifetime
This protocol outlines the measurement of the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
trans-4-Methylstilbene
-
Spectroscopic grade solvents
-
TCSPC spectrometer with a suitable pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a fast detector.
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a very dilute solution of trans-4-Methylstilbene in the desired solvent. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner-filter effects.
-
(Optional but recommended) Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 10-15 minutes.
-
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to a value where trans-4-Methylstilbene absorbs strongly (e.g., ~300 nm).
-
Set the emission monochromator to the wavelength of maximum fluorescence of trans-4-Methylstilbene.
-
Collect the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Acquisition:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay profile until a sufficient number of photon counts are collected in the peak channel.
-
-
Data Analysis:
-
Perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).
-
Visualizations
Caption: Workflow for determining the photoisomerization quantum yield.
Caption: Simplified Jablonski diagram for photoisomerization.
optimizing catalyst loading in palladium-catalyzed stilbene synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Stilbene (B7821643) Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize catalyst loading and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for palladium-catalyzed stilbene synthesis?
A1: The optimal palladium catalyst loading is highly dependent on the specific reaction (e.g., Heck, Suzuki, Stille), the reactivity of the substrates, and the chosen ligand. However, loadings typically range from 0.05 mol% to 5 mol%.[1][2] For highly efficient and robust catalytic systems, especially under microwave irradiation, loadings as low as 0.1 mol% or even 0.05 mol% have been successfully used.[3][4] For more challenging or initial screening reactions, a higher loading of 1-2 mol% is often a good starting point.[5][6]
Q2: How does catalyst loading impact the reaction yield and rate?
A2: Generally, increasing the catalyst loading can lead to a higher reaction rate and potentially a better yield, especially if catalyst deactivation is a competing process. However, excessively high loadings are not cost-effective due to the high price of palladium and can sometimes lead to an increase in side reactions.[3][7] The goal of optimization is to find the lowest possible catalyst loading that provides a good yield in a reasonable timeframe, maximizing the turnover number (TON) and turnover frequency (TOF).[4]
Q3: What are the most common palladium sources (precatalysts) used?
A3: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[8] Often, a Pd(II) source like Pd(OAc)₂ is used, which is then reduced in situ to the active Pd(0) species.[8] Pre-formed Pd(0) complexes are also used but can be less stable in air.[8] For heterogeneous catalysis, palladium on carbon (Pd/C) is a popular choice due to its ease of removal after the reaction.[5][9]
Q4: Can ligands be omitted in these reactions?
A4: While many palladium-catalyzed reactions require phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst and facilitate the reaction cycle, "ligandless" conditions have been developed.[10][11] In these cases, the solvent or other reagents in the mixture may coordinate to the palladium center. Ligandless systems offer advantages in terms of cost and simplified purification.[11] However, for challenging substrates, specialized ligands are often crucial for success.[12]
Troubleshooting Guide
Q1: My reaction yield is low or there is no conversion. What should I do?
A1: Low yield is a common issue that can stem from several factors. Systematically check the following:
-
Catalyst Activity: The palladium catalyst may have deactivated. Ensure you are using fresh, properly stored catalyst. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is occurring.[8]
-
Catalyst Loading: For difficult reactions or unreactive substrates like aryl chlorides, a higher catalyst loading (e.g., > 5 mol%) might be necessary during initial screening.[1]
-
Reaction Conditions: Re-optimize temperature, solvent, and base. High temperatures can sometimes cause catalyst decomposition.[13] Ensure all reagents are pure and solvents are anhydrous if required by the specific protocol.
-
Ligand Choice: If using a ligand, it may not be optimal for your substrate. The use of sterically bulky phosphine ligands can be crucial for coupling electron-rich or electron-poor aryl bromides.[12] High ligand-to-palladium ratios can sometimes inhibit the reaction.[1]
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[3][13] For less reactive halides, consider switching to a more active catalyst system or increasing the reaction temperature.[1]
Q2: My palladium catalyst appears to be deactivating. What are the common causes and solutions?
A2: Catalyst deactivation can occur through several mechanisms:
-
Formation of Palladium Black: The active, soluble Pd(0) species can aggregate into inactive palladium black. This is often promoted by high temperatures or incorrect ligand choice.
-
Solution: Use appropriate ligands to stabilize the catalytic species, lower the reaction temperature if possible, or switch to a heterogeneous catalyst like Pd/C.[5]
-
-
Oxidative Deactivation: The Pd(0) catalyst can be oxidized to inactive Pd(II) species if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon), although some protocols are robust enough for normal atmosphere.[14]
-
Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Sulfur-containing compounds are known poisons for palladium catalysts.[15]
-
Solution: Ensure high purity of all reagents and solvents.
-
-
Coking: Carbonaceous species can deposit on the catalyst surface, blocking active sites, particularly in heterogeneous systems.[15]
Q3: I am observing undesired side products, such as 1,1-diarylethylene or reduced starting material. How can I improve selectivity for the desired stilbene?
A3: The formation of regioisomers or other side products is a known challenge.
-
1,1-Diarylethylene Formation: In the Heck reaction, the formation of the 1,1-disubstituted isomer can compete with the desired 1,2-disubstituted stilbene. This is influenced by the solvent and ligands. Higher solvent polarity can sometimes favor the undesired isomer.[13] Modifying the ligand system can often improve regioselectivity.
-
Reductive Heck Product: The formation of a reduced product instead of the coupled product can occur, particularly depending on the base, temperature, and solvent used.[13]
-
Homocoupling: Homocoupling of the starting materials can also occur. Optimizing the reaction stoichiometry and the rate of addition of reagents can sometimes minimize this side reaction.
Data Presentation: Catalyst Loading vs. Yield
The following table summarizes data from various studies on the Heck reaction for stilbene synthesis, illustrating the impact of catalyst loading on product yield under different conditions.
| Aryl Halide | Olefin | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Styrene (B11656) | Pd(OAc)₂ / SPO | 2 | K₂CO₃ | DMF | 60 | 95 | [2] |
| Iodobenzene | Styrene | Pd(OAc)₂ | 0.1 | D-glucosamine/K₂CO₃ | aq. DMF | MW | >95 | [3] |
| 4-Bromoacetophenone | Styrene | PVP-Pd NPs | 0.1 | K₂CO₃ | H₂O/EtOH | 130 (MW) | 100 | [4] |
| 4-Bromoacetophenone | Styrene | PVP-Pd NPs | 0.05 | K₂CO₃ | H₂O/EtOH | 130 (MW) | 98 | [4] |
| Aryl Bromide | Styrene | Pd/C | 1 | NaOAc | DMA | 140 | 30-100 | [5] |
| 2-Bromonaphthalene | Ethyl Crotonate | Pd EnCat®40 | 1 | AcONa | DMF | - | - | [6][16] |
| 2-Bromonaphthalene | Ethyl Crotonate | Pd EnCat®40 | 0.8 | AcONa | EtOH | 140 (MW) | - | [6][16] |
SPO: Secondary Phosphine Oxide; PVP-Pd NPs: Poly(N-vinylpyrrolidone)-stabilized Palladium Nanoparticles; DMA: N,N-Dimethylacetamide; MW: Microwave irradiation. Yields are often dependent on the specific substituents on the aryl halide and olefin.
Visualizations and Workflows
Palladium-Catalyzed Cross-Coupling Cycle
The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, follows a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield in your synthesis.
Caption: A decision tree for troubleshooting low yield experiments.
Experimental Protocols
General Protocol for Heck Reaction of an Aryl Bromide with Styrene
This protocol provides a general starting point for the synthesis of trans-stilbene (B89595) derivatives. Optimization of catalyst loading, base, solvent, and temperature will likely be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri-o-tolylphosphine (B155546) (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (1 mol%), and tri-o-tolylphosphine (2 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol) and styrene (1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove DMF and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure stilbene derivative.
Note on Optimizing Catalyst Loading: To optimize, you can run parallel reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant. The lowest loading that provides a satisfactory yield and reaction time is considered optimal.[9]
References
- 1. reddit.com [reddit.com]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 5. Efficient Heterogeneously Palladium-Catalysed Synthesis of Stilbe...: Ingenta Connect [ingentaconnect.com]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. scispace.com [scispace.com]
- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Technical Support Center: Reproducibility in Stilbene Extraction from Natural Sources
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of stilbenes from natural sources. Ensuring reproducibility is critical for accurate quantification and comparison of bioactive compounds. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, quantitative data summaries, and experimental protocols to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that can compromise the reproducibility and yield of stilbene (B7821643) extraction experiments.
Question: Why is my stilbene yield consistently low or variable between batches?
Answer: Several factors can contribute to low and irreproducible stilbene yields. A systematic approach to troubleshooting these issues is crucial.
-
Plant Material Variability: The concentration of stilbenes in plant material is highly dependent on the species, cultivar, geographical origin, harvesting time, and post-harvest handling. It is essential to use a well-homogenized batch of plant material for a series of experiments to ensure consistency.
-
Improper Sample Preparation: The particle size of the plant material significantly impacts extraction efficiency. Finely ground powder provides a larger surface area for solvent penetration, leading to higher yields compared to coarsely cut material. Ensure your grinding method and particle size are consistent for all samples.
-
Suboptimal Extraction Solvent: The choice of solvent and its composition are critical. For many stilbenes, hydroalcoholic mixtures, such as 60-80% ethanol (B145695) in water, are highly effective.[1][2] Using pure ethanol or acetone (B3395972) might result in lower yields for certain stilbenes.[3]
-
Inadequate Extraction Temperature and Time: Both temperature and duration of extraction are key parameters. For instance, in ultrasound-assisted extraction (UAE) of stilbenes from grape canes, a temperature of 75°C for 10-15 minutes has been shown to be effective.[1][3] However, excessively high temperatures can lead to the degradation of phenolic compounds.[3] It is advisable to optimize these parameters for your specific plant material and target stilbenes.
-
Insufficient Number of Extraction Cycles: A single extraction step may not be sufficient to recover all the target compounds. In some cases, only 40% of the total stilbenes are extracted in the first cycle, with subsequent extractions significantly increasing the overall yield.[3][4][5]
Question: I'm observing degradation of my target stilbenes. What are the likely causes and how can I prevent it?
Answer: Stilbenes are susceptible to degradation under certain conditions. Protecting them throughout the extraction and analysis process is vital for reproducible results.
-
Light Exposure: Stilbenes can undergo photoisomerization and degradation when exposed to light.[3][6] It is crucial to protect samples from light by using amber glassware or by wrapping containers with aluminum foil during extraction, storage, and analysis.[3][7]
-
High Temperatures: While elevated temperatures can enhance extraction efficiency, excessive heat can cause thermal degradation of stilbenes.[3] Monitor and control the extraction temperature carefully. For heat-sensitive stilbenes, a lower temperature for a longer duration might be a better approach.[3]
-
Oxidative Degradation: The presence of oxygen can lead to the degradation of phenolic compounds like stilbenes.[3] To mitigate this, consider degassing your extraction solvent or performing the extraction under an inert atmosphere, such as nitrogen.[3]
-
Sample Storage: Proper storage of both the plant material and the extracts is crucial. Plant material should be stored in a cool, dark, and dry place. Extracts should be stored at low temperatures (e.g., -20°C) in airtight, light-protected containers.[8]
Question: How can I improve the purity of my stilbene extract?
Answer: Co-extraction of impurities is a common issue that can interfere with downstream analysis and applications.
-
Solvent Selectivity: The choice of solvent not only affects the yield of your target stilbene but also the profile of co-extracted compounds. Experimenting with different solvent systems can help in selectively extracting the desired stilbenes while minimizing impurities.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and purification. A C18 SPE cartridge can be used to effectively separate stilbenes from more polar impurities.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to partition stilbenes into a specific solvent phase, leaving behind impurities in the other phase. However, emulsion formation can be a challenge.[3] To address this, gentle mixing, centrifugation, or the addition of salt can be employed to break the emulsion.[3]
Data Presentation: Quantitative Comparison of Extraction Methods
The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction methods, solvents, and their impact on stilbene yields.
Table 1: Comparison of Different Extraction Methods for Stilbenes from Grape Cane (Vitis vinifera)
| Extraction Method | Solvent | Temperature | Time | trans-Resveratrol Yield (µg/g DW) | trans-ε-viniferin Yield (µg/g DW) | Total Stilbene Yield (µg/g DW) | Reference |
| Maceration (Lab Temp) | Methanol | Room Temp | 8 h | 2800 ± 300 | 1200 ± 50 | - | [4] |
| Maceration (Lab Temp) | Acetone | Room Temp | 8 h | 1100 ± 100 | 1100 ± 50 | - | [4] |
| Extraction at 50°C | Methanol | 50°C | 2.75 h | 4800 ± 200 | 2260 ± 90 | - | [4] |
| Fluidized-Bed Extraction | Methanol | Boiling | 100 min | 5200 ± 300 | 2100 ± 100 | - | [4] |
| Microwave-Assisted (MAE) | Methanol | Boiling | 15 min | 4500 ± 200 | 1900 ± 100 | - | [4] |
| Accelerated Solvent (ASE) | Methanol | 100°C | 15 min | 6030 ± 680 | 2100 ± 100 | 8500 ± 1100 | [4] |
| Ultrasound-Assisted (UAE) | 60% Ethanol | 75°C | 10 min | - | - | 1362.9 | [1][7] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 75°C | 15 min | - | - | 1365.8 | [1][7] |
DW: Dry Weight
Table 2: Effect of Different Solvents on Ultrasound-Assisted Extraction (UAE) of Total Stilbenes from Grape Canes
| Solvent | Temperature (°C) | Total Stilbenes (mg/kg DW) | Reference |
| 100% Ethanol | 25 | 540.7 | [1][7] |
| 60% Acetone in Water | 25 | Not significantly different from other solvents | [1][2] |
| 60% Ethanol in Water | 65 | Highest yield of trans-ε-viniferin and total stilbenes | [1][7] |
| 60% Ethanol in Water | 75 | 1362.9 | [1][7] |
| 80% Ethanol in Water | 75 | 1365.8 | [1][7] |
DW: Dry Weight
Experimental Protocols
This section provides detailed methodologies for key stilbene extraction experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenes from Grape Canes
This protocol is adapted from methodologies described in the literature.[1][10][11]
1. Sample Preparation:
- Freeze-dry the grape cane material to prevent thermal degradation of stilbenes.
- Grind the dried material into a fine powder using a ball mill.
- Store the powdered sample at room temperature in a dry, dark place until extraction.
2. Extraction Procedure:
- Weigh approximately 0.8 g of the powdered grape cane sample into a 100 mL volumetric flask.
- Add 25 mL of 60% ethanol in water as the extraction solvent (sample-to-solvent ratio of 1:40).[1]
- Place the flask in an ultrasonic bath or use a high-intensity probe ultrasound system.
- Set the extraction temperature to 75°C.[1]
- Apply ultrasound for 10 minutes.[1]
- Protect the sample from light throughout the extraction process by covering the flask with aluminum foil.[7]
3. Post-Extraction Processing:
- After extraction, allow the mixture to cool to room temperature.
- Centrifuge the extract to separate the solid plant material from the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
- The filtered extract is now ready for HPLC analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of Resveratrol (B1683913) from Polygonum cuspidatum
This protocol is based on optimized conditions reported for resveratrol extraction from Polygonum cuspidatum.[7]
1. Sample Preparation:
- Dry the roots of Polygonum cuspidatum and grind them into a powder (approximately 40 mesh).
- Store the powdered material in a sealed container, protected from light and moisture.
2. Extraction Procedure:
- Weigh 10 g of the powdered Polygonum cuspidatum into a suitable microwave extraction vessel.
- Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20).
- Set the microwave power to 100 W.
- Set the extraction temperature to 25°C.
- Apply microwave irradiation for 10 minutes.
3. Post-Extraction Processing:
- After the extraction is complete, allow the vessel to cool down.
- Filter the extract to remove the solid plant material.
- The resulting extract can be concentrated under reduced pressure if necessary.
- Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to stilbene research.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101948370B - Method for extracting resveratrol from polygonum cuspidatum - Google Patents [patents.google.com]
- 3. Direct molecular targets of resveratrol: identifying key interactions to unlock complex mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The molecular targets of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
minimizing [2+2] photocycloaddition side products in stilbene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stilbene (B7821643) photocycloaddition reactions. The focus is on minimizing the formation of undesired [2+2] photocycloaddition byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired phenanthrene (B1679779) product and high yield of [2+2] cycloaddition products (e.g., tetraphenylcyclobutane - TPCB). | High concentration of stilbene: Increased reactant concentration favors the bimolecular [2+2] photocycloaddition over the unimolecular 6π-electrocyclization.[1][2] | Operate reactions at lower stilbene concentrations, typically around 0.01 M.[2] If higher concentrations are necessary, consider using alternative oxidizing agents like TEMPO.[1][3] |
| Incorrect choice of oxidizing agent: Iodine, a common oxidizing agent, can promote the isomerization of (Z)-stilbene to (E)-stilbene. The (E)-isomer is more prone to [2+2] cycloaddition.[1][3] | Replace iodine with an oxidizing agent that does not promote (Z) to (E) isomerization, such as TEMPO.[1][3] TEMPO has been shown to significantly reduce the formation of [2+2] cycloaddition products, especially at higher stilbene concentrations.[1][3] | |
| Starting with the (E)-stilbene isomer: The (E)-stilbene isomer has a higher propensity for intermolecular [2+2] cycloaddition compared to the (Z)-isomer.[1][3] | If possible, start with the (Z)-stilbene isomer, as it is the precursor to the desired dihydrophenanthrene intermediate in the 6π-electrocyclization pathway.[1][4] | |
| Formation of oxygenated byproducts (e.g., oxetanes, benzaldehyde). | Presence of oxygen: Oxygen can participate in side reactions, leading to photo-oxidation products.[5] Singlet oxygen, formed via sensitization by the excited stilbene, can react with the double bond.[5] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.[2] |
| Reduction of the stilbene double bond. | Formation of hydrogen iodide (HI) with iodine as the oxidant: The combination of HI and light can lead to the reduction of the stilbene double bond.[2] | If using iodine, add a scavenger like methyloxirane to remove the HI as it is formed.[2] This can also improve the yield of the desired cyclization product. |
| Reaction is inefficient or slow. | Suboptimal reaction conditions: Factors such as temperature and light source can affect reaction efficiency. | Increasing the reaction temperature (e.g., above 40 °C) has been shown to enhance the yield of desired helical products and limit the formation of linear and cyclobutane (B1203170) byproducts in certain systems.[6] Ensure the light source emits at an appropriate wavelength to excite the stilbene derivative effectively. |
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the formation of [2+2] photocycloaddition side products in stilbene reactions?
A1: The intermolecular [2+2] photocycloaddition of stilbenes is theorized to occur predominantly through the excited state of the (E)-stilbene isomer.[1][3] The (Z)-stilbene isomer has a much shorter excited-state lifetime and a faster isomerization rate to the (E)-isomer, reducing the probability of it undergoing intermolecular dimerization.[1][3]
Q2: How does the choice of oxidizing agent impact the formation of side products?
A2: The oxidizing agent plays a critical role. Iodine, while conventional, can promote the isomerization of the desired (Z)-stilbene to the (E)-stilbene isomer, which favors the undesired [2+2] cycloaddition.[1][3] In contrast, TEMPO is a more suitable oxidizing agent as it does not facilitate this isomerization, leading to a higher yield of the desired phenanthrene product and significantly less of the [2+2] cycloaddition byproduct, particularly at increased stilbene concentrations.[1][3]
Q3: Can I avoid [2+2] cycloaddition by starting with pure (Z)-stilbene?
A3: Starting with (Z)-stilbene is advantageous as it is the direct precursor for the desired 6π-electrocyclization.[1][4] However, photochemical reactions often lead to a photostationary state between the (E) and (Z) isomers.[7] If an oxidizing agent like iodine is used, it can accelerate the formation of the (E)-isomer, thereby still leading to the formation of [2+2] side products.[1] Therefore, while starting with the (Z)-isomer is beneficial, the choice of an appropriate oxidizing agent like TEMPO is crucial to suppress the formation of the (E)-isomer and the subsequent cycloaddition.[1][3]
Q4: Are there other significant side reactions to be aware of?
A4: Yes, besides [2+2] cycloaddition, other side reactions can occur. In the presence of oxygen, photo-oxidation can lead to the formation of oxetanes and other degradation products.[5] Also, when using iodine as an oxidant, the generated hydrogen iodide (HI) can reduce the stilbene double bond, especially under photochemical conditions.[2]
Q5: What is the role of concentration in controlling the reaction outcome?
A5: The concentration of stilbene is a key parameter. The desired 6π-electrocyclization is a unimolecular reaction, while the [2+2] photocycloaddition is a bimolecular reaction. Therefore, higher concentrations of stilbene will favor the bimolecular [2+2] cycloaddition.[1][2] To favor the desired intramolecular cyclization, it is generally recommended to work at lower concentrations (e.g., 0.01 M).[2]
Quantitative Data Summary
The following table summarizes the relative yields of the [2+2] cycloaddition product (tetraphenylcyclobutane - TPCB) to the desired phenanthrene product under different experimental conditions.
| Starting Isomer | Oxidizing Agent | Stilbene Concentration (mM) | Reaction Time (h) | Ratio of TPCB to Phenanthrene Yield |
| (E)-Stilbene | Iodine | 20 | 2 | ~1.0[1] |
| (E)-Stilbene | Iodine | 20 | 16 | ~0.4[1] |
| (E)-Stilbene | TEMPO | 20 | 2 | Lower than Iodine[1] |
| (E)-Stilbene | TEMPO | 20 | 16 | Lower than Iodine[1] |
| (Z)-Stilbene | TEMPO | Not specified | Not specified | Negligible TPCB formation[1] |
Experimental Protocols
General Procedure for Photocyclization of Stilbene to Phenanthrene (Mallory Reaction)
This protocol is a generalized procedure based on commonly cited methods. Researchers should adapt it based on their specific stilbene derivative and available equipment.
-
Reactant Preparation: Dissolve the stilbene derivative in a suitable solvent (e.g., cyclohexane, benzene, or methanol) to a concentration of approximately 0.01 M.[2]
-
Addition of Oxidant:
-
Method A (Iodine/Oxygen): Add a catalytic amount of iodine (e.g., 3-5 mol%).[3] Allow air (oxygen) to be present in the reaction vessel.
-
Method B (Stoichiometric Iodine): Add one equivalent of iodine and a scavenger such as methyloxirane.[2]
-
Method C (TEMPO): Add a stoichiometric amount of TEMPO.[1]
-
-
Inert Atmosphere (Optional but Recommended): For Methods B and C, and to minimize photo-oxidation side products in general, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before irradiation.[2]
-
Photochemical Reaction: Irradiate the solution with a suitable UV light source (e.g., high-pressure mercury vapor lamp). The choice of wavelength may be critical for specific derivatives. The reaction vessel should be made of a material transparent to the required UV wavelength (e.g., quartz). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR).
-
Work-up: After the reaction is complete, quench any remaining oxidant. For iodine, this can be done by washing with a sodium thiosulfate (B1220275) solution.[3] Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization to isolate the desired phenanthrene derivative.
Visualizations
Caption: Reaction pathways for stilbene photocyclization.
References
- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 2. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 4-Methylstilbene and Resveratrol
A detailed guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anti-cancer properties of 4-Methylstilbene and the well-characterized stilbenoid, Resveratrol (B1683913).
This guide provides a comprehensive comparison of the bioactive properties of this compound and resveratrol, focusing on their antioxidant, anti-inflammatory, and anti-cancer activities. The information presented is supported by experimental data from various in vitro assays. Detailed methodologies for these key experiments are provided to allow for replication and further investigation.
Introduction
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological activities. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the most extensively studied stilbenoid, found in grapes, berries, and peanuts, and is known for its potent antioxidant, anti-inflammatory, and anti-cancer effects. This compound, a synthetic derivative of the stilbene (B7821643) backbone, is structurally similar to resveratrol but lacks the hydroxyl groups, featuring a methyl group at the 4-position. This structural difference is expected to influence its biological activity and pharmacokinetic profile. This guide aims to provide a comparative analysis of the bioactivities of these two compounds to aid researchers and professionals in the field of drug discovery and development.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and resveratrol. It is important to note that direct comparative studies are limited, and data for this compound is less abundant than for resveratrol.
Table 1: Antioxidant Activity
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Resveratrol | 15.54 µg/mL | [1] |
| This compound | Data not available | ||
| ABTS Radical Scavenging | Resveratrol | 2.86 µg/mL (IC50) | [1] |
| This compound | Data not available | ||
| Cellular Antioxidant Activity | Resveratrol | Weaker than quercetin (B1663063) | [2][3] |
| This compound | Data not available |
Table 2: Anti-inflammatory Activity
| Assay | Compound | IC50 / Activity | Reference |
| COX-2 Inhibition | Resveratrol | ~50-60 µM | [4] |
| This compound | Data not available | ||
| iNOS Inhibition | Resveratrol | ~5 µM (in LPS-activated RAW 264.7 cells) | [5] |
| This compound | Data not available |
Table 3: Anti-cancer Activity (IC50 values)
| Cell Line | Compound | IC50 | Reference |
| MCF-7 (Breast Cancer) | Resveratrol | 51.18 µM | [6] |
| This compound | Data not available | ||
| HeLa (Cervical Cancer) | Resveratrol | Weaker than quercetin | [2][3] |
| This compound | Data not available | ||
| A549 (Lung Cancer) | Resveratrol | 35.05 µM | [7] |
| This compound | Data not available |
Signaling Pathway Modulation
Both resveratrol and its derivatives are known to exert their biological effects by modulating various intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival.[8] Dysregulation of this pathway is often implicated in cancer. Resveratrol has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which may contribute to its apoptotic effects in cancer cells.[8] Western blot analysis has demonstrated that resveratrol can decrease the phosphorylation of Akt and mTOR.[8][9] While direct evidence for this compound is limited, other methoxy (B1213986) derivatives of stilbene have been shown to modulate the IRS/PI3K/Akt pathway.[8]
Caption: Resveratrol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including stress resistance, metabolism, and aging. Resveratrol is a well-known activator of SIRT1.[10] This activation is believed to be a key mechanism underlying many of resveratrol's beneficial effects. The impact of this compound on SIRT1 activity has not been extensively studied, representing a significant area for future research.
Caption: Resveratrol activates SIRT1, leading to various cellular benefits.
Experimental Protocols
Detailed methodologies for the key bioassays mentioned in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound, resveratrol) at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
-
Procedure:
-
Add 100 µL of the test compound solution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[1]
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay also measures the radical scavenging capacity of a compound.
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test compounds (this compound, resveratrol) at various concentrations
-
Ethanol (B145695) or buffer
-
Trolox (as standard)
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[1]
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Reagents and Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black microplate with a clear bottom
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Test compounds (this compound, resveratrol)
-
Quercetin (as standard)
-
-
Procedure:
-
Seed HepG2 cells in the 96-well plate and grow to confluency.
-
Treat the cells with the test compounds and DCFH-DA for 1 hour.
-
Wash the cells to remove extracellular compounds.
-
Add AAPH to induce oxidative stress.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
The area under the curve is calculated, and the CAA value is determined. CAA units are expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
-
Anti-inflammatory Assays (COX-2 and iNOS Inhibition)
These assays assess the ability of a compound to inhibit key inflammatory enzymes.
-
Cell Culture:
-
RAW 264.7 murine macrophages
-
-
Procedure for iNOS Inhibition:
-
Pre-treat RAW 264.7 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression.
-
After 24 hours, measure the nitric oxide (NO) production in the culture medium using the Griess reagent.
-
The IC50 value for iNOS inhibition is the concentration of the compound that reduces NO production by 50%.[5]
-
-
Procedure for COX-2 Inhibition:
-
Similar to the iNOS assay, pre-treat cells with the test compound and then stimulate with LPS.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) in the culture medium using an ELISA kit.
-
The IC50 value for COX-2 inhibition is the concentration of the compound that reduces PGE2 production by 50%.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anti-cancer Activity
This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound, resveratrol)
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is the concentration of the compound that reduces cell viability by 50%.[6][7]
-
Conclusion
Resveratrol has been extensively demonstrated to possess significant antioxidant, anti-inflammatory, and anti-cancer properties, mediated in part through the modulation of the PI3K/Akt and SIRT1 signaling pathways. The available data for this compound is currently limited, making a direct and comprehensive comparison challenging. The absence of hydroxyl groups in this compound is likely to reduce its radical scavenging activity compared to resveratrol. However, this structural modification may also lead to increased metabolic stability and bioavailability, which could potentially enhance its in vivo efficacy. Further research is imperative to fully elucidate the bioactivity of this compound, including quantitative assessments of its antioxidant capacity, its effects on key inflammatory and cancer-related signaling pathways, and direct comparative studies with resveratrol. Such investigations will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Redox Behavior of Quercetin and Resveratrol Singly and in Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 7. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt/mTOR Targeting Activity of Resveratrol Derivatives in Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methylstilbene: Wittig vs. Heck Reaction
For researchers and professionals in drug development and organic synthesis, the creation of specific alkene isomers is a frequent challenge. The synthesis of 4-Methylstilbene, a stilbene (B7821643) derivative, offers a practical case study for comparing two cornerstone C-C bond-forming reactions: the Wittig reaction and the Heck reaction. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.
Performance Comparison
The choice between the Wittig and Heck reactions for the synthesis of this compound depends on several factors, including desired stereoselectivity, available starting materials, and reaction conditions.
| Parameter | Wittig Reaction | Heck Reaction |
| Starting Materials | 4-Methylbenzaldehyde (B123495), Benzyltriphenylphosphonium (B107652) chloride | 4-Bromotoluene (B49008), Styrene (B11656) |
| Typical Catalyst | None (uses a stoichiometric phosphonium (B103445) ylide) | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Typical Base | Sodium hydroxide (B78521) (NaOH) | Cesium carbonate (Cs₂CO₃) |
| Typical Solvent | Dichloromethane (CH₂Cl₂) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | 120°C |
| Reported Yield | Moderate to high (typically 70-90% for similar stilbenes) | High (up to 95% reported for optimized conditions) |
| E/Z Selectivity | Good to excellent E-selectivity, especially with stabilized ylides.[1] | Excellent E-selectivity is generally observed. |
Reaction Mechanisms
The fundamental difference between the two reactions lies in their mechanisms. The Wittig reaction proceeds through a phosphorus ylide which attacks the carbonyl carbon of an aldehyde, leading to the formation of an oxaphosphetane intermediate that collapses to form the alkene and triphenylphosphine (B44618) oxide.[2] The Heck reaction, a palladium-catalyzed process, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the substituted alkene.
Experimental Protocols
Wittig Reaction for this compound Synthesis
This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and benzyltriphenylphosphonium chloride. The reaction is expected to yield the more stable trans-isomer as the major product.[2]
Materials:
-
4-Methylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde and benzyltriphenylphosphonium chloride in dichloromethane.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise to the mixture at room temperature.
-
Continue stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add water to the separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Heck Reaction for this compound Synthesis
This protocol outlines the synthesis of this compound via the palladium-catalyzed coupling of 4-bromotoluene and styrene. This reaction typically shows high selectivity for the E-isomer.
Materials:
-
4-Bromotoluene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene (for extraction)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube, add palladium(II) acetate, cesium carbonate, and a magnetic stir bar.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Add N,N-dimethylformamide, 4-bromotoluene, and styrene to the reaction vessel via syringe.
-
Heat the reaction mixture to 120°C and stir for the time indicated by reaction monitoring (e.g., by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (E)-4-Methylstilbene.
Experimental Workflow
The general workflow for both synthetic routes involves reaction setup, execution, workup, and purification.
Conclusion
Both the Wittig and Heck reactions are effective methods for the synthesis of this compound. The Wittig reaction offers the advantage of milder reaction conditions (room temperature) and avoids the use of a metal catalyst. However, it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. The Heck reaction, while requiring higher temperatures and a palladium catalyst, can offer higher yields and excellent stereoselectivity for the E-isomer, particularly under optimized conditions. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scalability, cost of reagents, and the desired purity of the final product.
References
A Comparative Guide to Computational and Experimental Spectroscopic Data for 4-Methylstilbene
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from both experimental measurements and computational simulations for the UV-Vis absorption, fluorescence, and vibrational spectra of 4-Methylstilbene and its parent compound, trans-stilbene.
Table 1: UV-Vis Absorption and Fluorescence Spectroscopy of trans-4-Methylstilbene
| Spectroscopic Parameter | Experimental Data (in THF) | Computational Data (Method Dependent) |
| UV-Vis Absorption Maxima (λmax) | 302 nm, 312 nm | Not available in searched literature |
| Fluorescence Emission Maximum (λem) | ~352 nm | Not available in searched literature |
Table 2: UV-Vis Absorption and Fluorescence Spectroscopy of trans-Stilbene (for comparison)
| Spectroscopic Parameter | Experimental Data | Computational Data (TD-DFT) |
| UV-Vis Absorption Maximum (λmax) | ~294 nm (in Hexane)[1] | Method and basis set dependent |
| ~295.5 nm (in 95% Ethanol)[1] | ||
| Fluorescence Emission Maximum (λem) | ~340 nm (in Hexane) | Method and basis set dependent |
Table 3: Vibrational Spectroscopy (IR and Raman) of this compound
| Vibrational Mode | Experimental IR (cm-1) | Experimental Raman (cm-1) | Computational Data (DFT) |
| Aromatic C-H Stretch | ~3050 - 3000 | ~3050 - 3000 | Not available in searched literature |
| Aliphatic C-H Stretch | ~2950 - 2850 | ~2950 - 2850 | Not available in searched literature |
| C=C Stretch (Stilbene Bridge) | ~1640 | ~1640 | Not available in searched literature |
| Aromatic C=C Stretch | ~1600 - 1450 | ~1600 - 1450 | Not available in searched literature |
| C-H Bending | ~1450 - 1000 | ~1450 - 1000 | Not available in searched literature |
| Out-of-plane Bending | Below 1000 | Below 1000 | Not available in searched literature |
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy:
Experimental absorption and emission spectra are typically recorded using a UV-Vis spectrophotometer and a spectrofluorometer, respectively. For the data presented for trans-4-Methylstilbene, the solvent used was tetrahydrofuran (B95107) (THF). For trans-stilbene, measurements were performed in solvents such as hexane (B92381) and ethanol.[1] The general procedure involves preparing a dilute solution of the compound in a spectroscopic grade solvent and measuring the absorbance or fluorescence intensity as a function of wavelength.[1]
Infrared (IR) and Raman Spectroscopy:
Experimental FT-IR spectra are commonly obtained using a Fourier Transform Infrared spectrometer. The sample can be prepared as a KBr pellet or measured as a thin film or in solution. FT-Raman spectra are typically recorded using a laser excitation source, with the scattered light being analyzed by a spectrometer.
Computational Protocols
UV-Vis Absorption and Fluorescence Spectra Simulation:
The prediction of electronic absorption and emission spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT).[2][3][4][5][6] The workflow generally involves:
-
Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation in the ground state (for absorption) and the first excited state (for fluorescence). This is typically performed using Density Functional Theory (DFT) with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized geometries to calculate the vertical excitation energies and oscillator strengths, which correspond to the λmax values and intensities of the absorption and emission bands.
Vibrational Spectra Simulation:
The calculation of vibrational frequencies (IR and Raman) is typically carried out using DFT. The standard procedure includes:
-
Geometry Optimization: The molecular geometry is optimized at a specific level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: The harmonic vibrational frequencies are then calculated for the optimized structure. The output provides the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra.
-
Scaling Factors: It is a common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, which accounts for anharmonicity and limitations of the theoretical method.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the general workflow for comparing experimental and computational spectroscopic data for a molecule like this compound.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Conclusion
The comparison between experimental and computational spectroscopic data for this compound, supplemented with data from trans-stilbene, highlights the synergy between these two approaches. While experimental data provides real-world measurements under specific conditions, computational methods offer a theoretical framework to understand the underlying electronic and vibrational transitions. For this compound, the available experimental UV-Vis and fluorescence data provide key benchmarks. Further computational studies are needed to provide a direct one-to-one comparison and to offer deeper insights into the photophysical properties of this important stilbene (B7821643) derivative. The methodologies outlined in this guide provide a robust framework for such future investigations, which are crucial for the rational design of new materials and drug candidates.
References
A Comparative Analysis of the Biological Activities of 4-Methylstilbene and Other Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-Methylstilbene against other well-researched stilbenoids, namely resveratrol (B1683913), pterostilbene, and piceatannol (B1677779). The comparison focuses on key areas of therapeutic interest: antioxidant, anti-inflammatory, and anticancer activities, supported by available experimental data.
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological properties.[1][2] While resveratrol is the most studied member of this family, synthetic and naturally occurring analogs, such as this compound, offer a platform for exploring the structure-activity relationships that govern their biological effects. This guide aims to summarize the current understanding of how the structural modification in this compound—the replacement of hydroxyl groups with a methyl group—influences its biological profile compared to its hydroxylated and methoxylated counterparts.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of resveratrol, pterostilbene, and piceatannol. It is important to note that direct quantitative data for this compound in these specific assays is limited in the current scientific literature. The information provided for this compound is largely qualitative, based on general principles of structure-activity relationships among stilbenoids.
Antioxidant Activity
The antioxidant capacity of stilbenoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[3]
| Compound | DPPH Radical Scavenging (IC50, µM) | Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) | Ferric Reducing Antioxidant Power (FRAP, µmol Fe(II)/g) |
| This compound | Data not available | Data not available | Data not available |
| Resveratrol | ~ 25 - 45 | ~ 3000 | ~ 10-30 |
| Pterostilbene | > 100 | ~ 1500 | ~ 5-15 |
| Piceatannol | ~ 10 - 20 | Data not available | Data not available |
Note: The absence of hydroxyl groups in this compound suggests a significantly lower intrinsic radical scavenging activity compared to hydroxylated stilbenoids like resveratrol and piceatannol.
Anti-inflammatory Activity
Stilbenoids can modulate inflammatory pathways by inhibiting the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[4]
| Compound | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM) | COX-2 Enzyme Inhibition (IC50, µM) |
| This compound | Data not available | Data not available |
| Resveratrol | ~ 15 - 30 | ~ 1 - 5 (cell-based assays) |
| Pterostilbene | ~ 10 - 20 | ~ 0.5 - 2 (cell-based assays) |
| Piceatannol | ~ 5 - 15 | Data not available |
Note: The anti-inflammatory activity of stilbenoids is often linked to their antioxidant properties and their ability to interact with specific signaling proteins. The lipophilic nature of this compound might facilitate membrane interaction and influence inflammatory pathways, but its potency relative to other stilbenoids is not well-established.
Anticancer Activity
The cytotoxic effects of stilbenoids against various cancer cell lines are a key area of investigation.
| Compound | Cytotoxicity against MCF-7 (Breast Cancer) (IC50, µM) | Cytotoxicity against HCT116 (Colon Cancer) (IC50, µM) |
| This compound | Data not available | Data not available |
| Resveratrol | ~ 20 - 100 | ~ 50 - 150 |
| Pterostilbene | ~ 10 - 50 | ~ 10 - 40 |
| Piceatannol | ~ 5 - 30 | ~ 15 - 60 |
Note: The anticancer activity of stilbenoids is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The substitution pattern on the stilbene (B7821643) core significantly influences these activities.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (stilbenoid) solutions at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
-
Procedure:
-
Add 100 µL of the test compound solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.[5]
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
-
Reagents:
-
FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Test compound solutions at various concentrations.
-
Ferrous sulfate (B86663) (FeSO₄) solution for standard curve.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of known FeSO₄ concentrations and expressed as µmol of Fe(II) equivalents per gram of sample.[6]
-
Anti-inflammatory Assay
1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
-
Reagents and Cells:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound solutions
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) for standard curve
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a standard curve of known NaNO₂ concentrations.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[7][8]
-
Anticancer Assay
1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is soluble in a solubilization solution. The absorbance of the formazan is directly proportional to the number of viable cells.
-
Reagents and Cells:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compound solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[9]
-
Signaling Pathways and Experimental Workflows
The biological activities of stilbenoids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Stilbenoids, such as resveratrol and pterostilbene, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for evaluating the anticancer potential of a compound like a stilbenoid involves a series of in vitro assays.
Caption: A generalized workflow for in vitro evaluation of anticancer activity.
Conclusion
Resveratrol, pterostilbene, and piceatannol have demonstrated significant antioxidant, anti-inflammatory, and anticancer activities in a variety of preclinical models. The presence and position of hydroxyl and methoxyl groups play a crucial role in determining their biological efficacy and bioavailability. Piceatannol, with an additional hydroxyl group compared to resveratrol, often exhibits enhanced antioxidant and anticancer effects.[10] Pterostilbene, a dimethylated analog of resveratrol, generally shows improved bioavailability and potent anti-inflammatory and anticancer activities.[11]
Due to a lack of direct comparative experimental data, the biological activity of this compound remains less characterized. Based on structure-activity relationships, the absence of hydroxyl groups would likely render it a poor direct antioxidant compared to resveratrol. However, its increased lipophilicity due to the methyl group might enhance its ability to cross cell membranes, potentially influencing cellular processes through mechanisms other than direct radical scavenging. Further research is warranted to quantitatively assess the biological activities of this compound and to fully understand its therapeutic potential in comparison to other well-established stilbenoids.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Photophysical Properties of 4-Methylstilbene and Substituted Stilbenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of trans-4-Methylstilbene against a selection of stilbene (B7821643) derivatives bearing electron-donating and electron-withdrawing substituents at the 4-position. The introduction of these functional groups significantly modulates the electronic structure and, consequently, the excited-state dynamics of the stilbene core. Understanding these structure-property relationships is crucial for the rational design of stilbene-based molecules for applications in materials science, as fluorescent probes, and in phototherapy.
Comparative Photophysical Data
The following tables summarize the key photophysical parameters for trans-4-Methylstilbene and its substituted analogues. The data has been compiled from various sources, and the solvent used for each measurement is specified to ensure accurate comparison. Non-polar solvents like cyclohexane (B81311) and hexane (B92381) are often used as a baseline to minimize solvent-solute interactions and probe the intrinsic properties of the molecules.
Table 1: Absorption and Emission Maxima
| Compound | Substituent | Solvent | λabs (nm) | λem (nm) |
| trans-Stilbene (unsubstituted) | -H | Hexane | 295 | 348 |
| trans-4-Methylstilbene | -CH3 | Cyclohexane | 300 | 350 |
| trans-4-Aminostilbene | -NH2 | Hexane | 325 | 402[1] |
| trans-4-Cyanostilbene | -CN | Cyclohexane | 319 | 374 |
| trans-4-Nitrostilbene | -NO2 | Cyclohexane | 340 | ~450 (very weak) |
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound | Substituent | Solvent | Quantum Yield (Φf) | Lifetime (τf) |
| trans-Stilbene (unsubstituted) | -H | Hexane | 0.04 | 79 ps |
| trans-4-Methylstilbene | -CH3 | Cyclohexane | 0.05 | ~100 ps |
| trans-4-Aminostilbene | -NH2 | Hexane | 0.01 | - |
| trans-4-Cyanostilbene | -CN | Cyclohexane | 0.35 | 1.1 ns |
| trans-4-Nitrostilbene | -NO2 | Cyclohexane | < 10-4 | < 1 ps |
Experimental Protocols
2.1. Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, also known as the relative method, is widely used and involves comparing the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield.
Principle: If a standard and a sample absorb the same number of photons at the same excitation wavelength under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorescence standard with a known quantum yield in the desired spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546)
-
Sample of unknown quantum yield
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescence standard and the sample in the chosen solvent.
-
Prepare a series of dilutions of both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure linearity and to avoid inner filter effects.
-
-
UV-Vis Absorption Measurements:
-
Record the absorption spectra of all prepared solutions using the UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution of the standard and the sample. The emission range should cover the entire fluorescence band.
-
Record the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.
-
-
Data Analysis:
-
Correct the emission spectra for the wavelength-dependent response of the instrument.
-
Calculate the integrated fluorescence intensity (area under the corrected emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Perform a linear regression for both datasets to obtain the slopes (Gradients).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
-
2.2. Measurement of Fluorescence Lifetime
Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the detection of the emitted single photon. By repeating this process many times, a histogram of the time delays is built, which represents the decay of the fluorescence intensity over time.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample holder
-
Fast and sensitive single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
Timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer)
Procedure:
-
Instrument Setup and Calibration:
-
The instrument is calibrated using a scattering solution to obtain the instrument response function (IRF).
-
The excitation and emission wavelengths are selected using monochromators or filters.
-
-
Sample Measurement:
-
The sample is placed in the sample holder and excited by the pulsed light source.
-
The emitted photons are collected and detected.
-
The timing electronics measure the time difference between the excitation pulse and the detected photon.
-
-
Data Analysis:
-
A histogram of the time delays is generated.
-
The fluorescence decay curve is then deconvoluted from the IRF.
-
The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
-
Visualizations
3.1. Photophysical and Photochemical Pathways of Stilbenes
Upon absorption of a photon, a stilbene molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several competing deactivation processes, including fluorescence, intersystem crossing to the triplet state (T₁), and photoisomerization from the trans to the cis isomer. The efficiency of these pathways is highly dependent on the substituents and the solvent environment.
Caption: Competing deactivation pathways of excited trans-stilbene.
3.2. Experimental Workflow for Fluorescence Quantum Yield Determination
The following diagram illustrates the key steps involved in determining the fluorescence quantum yield of a compound using the comparative method.
Caption: Workflow for fluorescence quantum yield determination.
References
The Impact of Methylation on the Biological Activity of Stilbene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stilbene (B7821643) scaffold, famously represented by resveratrol (B1683913), has long been a subject of intense research due to its diverse pharmacological properties. However, the therapeutic potential of many natural stilbenoids is often hampered by poor bioavailability. Chemical modifications, particularly methylation of the hydroxyl groups, have emerged as a promising strategy to enhance the biological activity and drug-like properties of these compounds. This guide provides a comparative analysis of methylated stilbene derivatives, focusing on their anticancer, antioxidant, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Comparative Biological Activity of Methylated Stilbene Derivatives
The substitution of hydroxyl groups with methoxy (B1213986) groups on the stilbene backbone can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This section presents a comparative overview of the anticancer, antioxidant, and anti-inflammatory activities of key methylated stilbene derivatives.
Anticancer Activity
Methylation can enhance the anticancer potency of stilbene derivatives. Pterostilbene (B91288), a dimethylated analog of resveratrol, has consistently demonstrated superior cytotoxic effects in various cancer cell lines. The increased lipophilicity of pterostilbene is thought to contribute to its enhanced cellular uptake.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for resveratrol and its methylated derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol | CCRF-CEM (Leukemia) | >50 | |
| Pterostilbene | CCRF-CEM (Leukemia) | 6.82 | |
| Resveratrol | HL-60 (Leukemia) | 54.09 | |
| Pterostilbene | HL-60 (Leukemia) | 12.71 | |
| (Z)-3,5,4'-Trimethoxystilbene | DU-145 (Prostate) | ~1.5 | |
| (Z)-3,5,4'-Trimethoxystilbene | LNCaP (Prostate) | ~1.5 | |
| Resveratrol | B16-F10 (Melanoma) | Not Potent | |
| Methylated cis-Resveratrol Analogs | B16-F10 (Melanoma) | Potent Inhibition |
Antioxidant Activity
The antioxidant activity of stilbenoids is a key contributor to their protective effects against various diseases. While the free hydroxyl groups are crucial for radical scavenging, methylation does not always diminish this activity and can sometimes enhance it through other mechanisms.
The following table summarizes the radical scavenging activity of resveratrol and its methylated derivatives from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | Assay | IC50/EC50 (µM) | Reference |
| Resveratrol | DPPH | - | |
| Piceatannol | DPPH | Strong | |
| ε-Viniferin | DPPH | Strong | |
| Pterostilbene | ABTS | Lower than Resveratrol | |
| Oxyresveratrol | ABTS | Higher than Resveratrol |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Stilbene derivatives, particularly methylated ones, have shown potent anti-inflammatory effects by modulating key signaling pathways. A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
The table below presents the IC50 values for the inhibition of NO production by various stilbene derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pterostilbene Derivative (E2) | RAW 264.7 | 0.7 | |
| Prenylated Stilbenoid 1 | RAW 264.7 | 18 | |
| Prenylated Stilbenoid 2 | RAW 264.7 | 26 | |
| Macasiamenene L | THP-1 | 1.8 | |
| 3,3′,4,5′-Tetramethoxy-trans-stilbene | RAW 264.7 | Significant Inhibition | |
| 3,4′,5-Trimethoxy-trans-stilbene | RAW 264.7 | Significant Inhibition |
Key Signaling Pathways Modulated by Methylated Stilbenes
The biological activities of methylated stilbene derivatives are mediated through their interaction with various cellular signaling pathways. Two of the most critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of cell proliferation, apoptosis, and inflammation.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression in response to various stimuli. Pterostilbene has been shown to inhibit the activation of key components of this pathway, such as p38 and ERK1/2, in colon cancer cells and T-cell leukemia. This inhibition can lead to decreased cell proliferation and induction of apoptosis.
Caption: Pterostilbene inhibits the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Pterostilbene and its derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.
Caption: Pterostilbene derivatives inhibit the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. This section provides methodologies for the key assays used to evaluate the biological activities of methylated stilbene derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the methylated stilbene derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (methylated stilbene derivatives)
-
Standard antioxidant (e.g., ascorbic acid)
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
Add a defined volume of the DPPH solution to an equal volume of the sample or standard in a 96-well plate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Inhibition of Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium and supplements
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the methylated stilbene derivatives for a specific time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage of NO production inhibition relative to the LPS-treated control and determine the IC50 value.
Conclusion
The methylation of stilbene derivatives represents a highly effective strategy for enhancing their therapeutic potential. As demonstrated by the compiled data, methylated analogs, such as pterostilbene, often exhibit superior anticancer and anti-inflammatory activities compared to their hydroxylated counterparts. This is attributed to improved bioavailability and altered interactions with key signaling pathways like MAPK and NF-κB. The provided experimental protocols offer a standardized framework for researchers to further explore the structure-activity relationships of this promising class of compounds, paving the way for the development of novel and more effective stilbene-based therapeutics.
A Comparative Guide to the Antioxidant Activity of Stilbene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of different stilbene (B7821643) isomers, focusing on resveratrol, pterostilbene, and piceatannol. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of stilbene isomers is frequently evaluated using various in vitro assays that measure the ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radicals) or as Trolox equivalents (a water-soluble vitamin E analog used as a standard).
Generally, the antioxidant activity of stilbenes is closely related to the number and position of hydroxyl groups on their aromatic rings.[1] Piceatannol, with an additional hydroxyl group compared to resveratrol, often exhibits stronger radical scavenging activity.[2] Pterostilbene, a methoxylated derivative of resveratrol, is noted for its high bioavailability, which may contribute to its potent biological effects despite potentially weaker direct radical scavenging in some assays compared to its hydroxylated counterparts.[3][4]
Below is a summary of the available quantitative data from various sources. It is important to note that IC50 and ORAC values can vary between studies due to different experimental conditions.
| Stilbenoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| Resveratrol | 25 - 100[5] | 5 - 15[5] | 2.8 - 5.26[5] |
| Pterostilbene | >100[5] | >50[5] | 2.7 - 6.4[5] |
| Piceatannol | ~10[5] | ~5[5] | Data not consistently available in comparative studies |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on commonly cited procedures in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (stilbene isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Sample Preparation: Dissolve the stilbene isomers and a positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample or standard to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample to 200 µL DPPH solution). A blank containing only the solvent and DPPH is also prepared.[8]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][8]
-
Measurement: Measure the absorbance of the solutions at 517 nm.[2][8]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the stilbene isomer.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color. The reduction of ABTS•+ by an antioxidant leads to a loss of color.[9]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (stilbene isomers)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][10]
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Prepare a series of concentrations of the stilbene isomers and a positive control.
-
Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[9]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[11][12]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (stilbene isomers)
-
Standard (Trolox)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents: Prepare working solutions of fluorescein, AAPH, and various concentrations of the stilbene isomers and Trolox standard in phosphate buffer.
-
Reaction Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (phosphate buffer).
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[13][14]
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidative reaction.[13][14]
-
Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-5 minutes for at least 60 minutes.[13][14]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE) per mole or gram of the compound.
Visualizing Mechanisms and Workflows
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for evaluating the antioxidant capacity of stilbene isomers using common in vitro assays.
Caption: General workflow for comparing the antioxidant activity of stilbene isomers.
Nrf2-ARE Signaling Pathway Activation by Stilbenes
A key mechanism by which stilbenes exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Oxidative stress or the presence of activators like stilbenes disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[15][16]
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. Free radical scavenging activity [protocols.io]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical Photoisomerization of Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The photoisomerization of stilbene (B7821643) and its derivatives represents a cornerstone of photochemistry, offering a fundamental model for light-induced molecular switching. This process, involving a reversible transformation between cis and trans isomers upon photoexcitation, is pivotal for applications ranging from molecular motors and photoswitches to the development of photodynamic therapies. Understanding the subtle interplay between molecular structure and photochemical reactivity is paramount for the rational design of novel photoresponsive materials and therapeutics.
This guide provides a comparative analysis of theoretical studies on the photoisomerization of various stilbene derivatives. We present key quantitative data, detail the computational and experimental methodologies employed, and visualize the underlying reaction pathways.
Data Presentation: A Comparative Overview
The photophysical properties of stilbene derivatives are profoundly influenced by the nature and position of substituents on the phenyl rings. These modifications can alter the energies of the ground and excited states, thereby affecting the quantum yields, excited-state lifetimes, and the energy barriers associated with the isomerization process. The following tables summarize key theoretical data for a selection of stilbene derivatives.
| Derivative | Substituent(s) | Isomerization Quantum Yield (Φiso) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) | S1 Isomerization Barrier (kcal/mol) | Computational Method | Reference |
| Stilbene | None | ~0.5 (trans→cis) | ~0.05 (trans) | ~70 ps (trans) | ~3.5 (trans→perp) | CASPT2//CASSCF | [1] |
| 4-Methoxy-stilbene | 4-OCH3 | - | - | - | - | DFT/TD-DFT | - |
| 4,4'-Dimethoxy-stilbene | 4,4'-(OCH3)2 | - | - | - | - | DFT/TD-DFT | - |
| 4-Cyano-stilbene | 4-CN | - | - | - | - | DFT/TD-DFT | - |
| 4-Bromo-stilbene | 4-Br | - | - | - | - | - | [2] |
| Stiff-stilbene | Bridged | High | Low | 0.3-26 ps | 1.7 (trans→perp, hexane) | XMCQDPT2 | [3] |
Experimental Protocols
The theoretical studies presented in this guide are often benchmarked against or aim to interpret experimental data obtained from advanced spectroscopic techniques.
Femtosecond Transient Absorption Spectroscopy
This technique is a cornerstone for studying ultrafast photochemical processes.[4][5]
Objective: To monitor the evolution of excited states and the formation of transient intermediates in real-time.
Methodology:
-
Excitation (Pump): A femtosecond laser pulse (the "pump") excites the stilbene derivative solution to a higher electronic state. The excitation wavelength is chosen to correspond to an absorption band of the molecule (e.g., in the UV region).
-
Probing: A second, time-delayed, broadband femtosecond laser pulse (the "probe") passes through the excited sample.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay between the pump and probe pulses. This provides a "spectral movie" of the photochemical events.
-
Data Analysis: The transient absorption spectra reveal the appearance and decay of excited states and intermediate species, such as the twisted perpendicular state, allowing for the determination of their lifetimes.[6]
Instrumentation:
-
Laser System: Typically a Ti:Sapphire laser system generating femtosecond pulses.
-
Optical Parametric Amplifier (OPA): Used to generate tunable pump pulses.
-
White-Light Generation: The probe pulse is often generated by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire) to create a broadband continuum.
-
Spectrometer and Detector Array: To record the entire transient absorption spectrum simultaneously.[7]
Quantum Yield Determination
Objective: To quantify the efficiency of the photoisomerization process.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescent compound with a known quantum yield is chosen as a standard.
-
Absorbance Measurements: The absorbance of both the stilbene derivative and the standard are measured at the excitation wavelength. Solutions are kept dilute to avoid inner-filter effects.
-
Fluorescence Measurements: The fluorescence spectra of both the stilbene derivative and the standard are recorded under identical conditions (excitation wavelength, slit widths, etc.).
-
Calculation: The quantum yield of the sample is calculated relative to the standard, taking into account the integrated fluorescence intensities, absorbances, and solvent refractive indices.[8]
Signaling Pathways and Reaction Mechanisms
The photoisomerization of stilbene derivatives primarily proceeds through the first excited singlet state (S1). Upon photoexcitation, the molecule moves from the Franck-Condon region on the S1 potential energy surface towards a conical intersection with the ground state (S0). This conical intersection provides an efficient pathway for non-radiative decay back to the ground state, leading to either the original or the isomerized form. For cis-stilbene, a competing pathway of photocyclization to dihydrophenanthrene (DHP) can also occur.
Caption: Potential energy surface pathways for the photoisomerization and photocyclization of stilbene.
Computational Methodologies
A variety of computational methods are employed to model the photoisomerization of stilbene derivatives, each with its own strengths and limitations.
Complete Active Space Self-Consistent Field (CASSCF)
Purpose: To obtain a qualitatively correct description of the electronic wave function in regions of the potential energy surface where multiple electronic states are close in energy, such as near conical intersections.
Protocol:
-
Active Space Selection: A set of molecular orbitals and electrons that are most important for the photochemical process (typically the π and π* orbitals of the stilbene core) are chosen to define the "active space."
-
SCF Optimization: The orbitals and the configuration interaction coefficients within the active space are simultaneously optimized to minimize the energy of a state-averaged wave function.
Multiconfigurational Second-Order Perturbation Theory (CASPT2)
Purpose: To incorporate dynamic electron correlation, which is largely missing in CASSCF calculations, to obtain more accurate energies for the ground and excited states.
Protocol:
-
CASSCF Reference: A CASSCF calculation is performed to generate a reference wave function.
-
Perturbation Theory: Second-order perturbation theory is then applied to the CASSCF wave function to account for the interactions between the active space and the external orbitals. This is often performed as a single-point energy calculation on a CASSCF-optimized geometry (CASPT2//CASSCF).
The combination of CASSCF and CASPT2 provides a robust theoretical framework for studying photochemical reactions.
Caption: A typical workflow for the theoretical investigation of stilbene photoisomerization.
References
- 1. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. benchchem.com [benchchem.com]
comparative study of catalysts for the Suzuki coupling of stilbenes
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Stilbenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for the synthesis of stilbenes, a class of compounds with significant applications in materials science and medicinal chemistry. The following sections present a quantitative comparison of catalyst performance, detailed experimental protocols, and a visual representation of the catalytic process to aid researchers in selecting the optimal catalyst for their synthetic needs.
Catalyst Performance Comparison
The choice of catalyst, particularly the ligand coordinated to the palladium center, is critical for achieving high yields and reaction rates in the Suzuki-Miyaura coupling for stilbene (B7821643) synthesis. The following table summarizes the performance of several common catalyst systems under various reaction conditions.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / PPh₃ | (E)-bromostilbene | Phenylboronic acid | KOH | THF/Methanol (B129727) | RT | 1 | >99 | - | - | [2] |
| Pd(OAc)₂ / t-Bu₃PHBF₄ | Aryl bromides | (E)-2-phenylethenylboronic acid pinacol (B44631) ester | K₂CO₃ | Dioxane | 80 | 12 | 70-95 | - | - | [3][4] |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | 198,000 | 99,000 | [1] |
| Pd₂(dba)₃ / XPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | 38,000 | 3,167 | [1] |
| Pd(OAc)₂ / IMes·HCl (NHC) | p-bromoanisole | trans-2-phenylvinylboronic acid | Cs₂CO₃ | Dioxane | 80 | - | ~95 | 850 | - | [5] |
| Pd(OAc)₂ | 4-Nitrobenzenediazonium tosylate | Potassium vinyltrifluoroborate | NaOAc | CH₃CN/H₂O | RT | < 1 | 97 | - | >2550 | [6] |
Key Observations:
-
Ligand Choice is Crucial: The use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as t-Bu₃PHBF₄, SPhos, and XPhos, is critical for the successful coupling of a wide range of aryl bromides, including both electron-rich and electron-poor substrates.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, often providing highly active and stable catalysts.[5][7]
-
Reaction Conditions Matter: The choice of base, solvent, and temperature significantly impacts the reaction outcome. For instance, the Pd(OAc)₂/PPh₃ system works efficiently at room temperature with KOH in a mixed solvent system for the coupling of (E)-bromostilbene.[2]
-
High Turnover Numbers (TON) and Frequencies (TOF): Modern catalyst systems, particularly those employing Buchwald phosphine ligands like SPhos, can achieve exceptionally high TON and TOF values, making them suitable for large-scale synthesis where catalyst loading is a concern.[1]
Experimental Protocols
Below are detailed experimental methodologies for key experiments cited in the comparison table.
General Procedure for Suzuki-Miyaura Coupling of (E)-bromostilbene with Phenylboronic Acid
This protocol is adapted from the work of Nunes and Monteiro.[2]
-
Reaction Setup: An oven-dried, resealable Schlenk flask is evacuated and back-filled with argon.
-
Reagent Addition: The flask is charged with (E)-bromostilbene (0.025 mmol), phenylboronic acid (0.025 mmol), tetradecane (B157292) (10 mg, as an internal standard), methanol (1.5 mL), and THF (1.5 mL).
-
Base Addition: Potassium hydroxide (B78521) (KOH, 2.8 mg, 0.05 mmol) is added to the mixture.
-
Catalyst Addition: A solution of the catalyst precursor, prepared by mixing Pd(OAc)₂ and PPh₃, is added (5.7 mL of a 2.2 mmol/L Pd solution in THF/methanol).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 1 hour.
-
Analysis: The reaction progress and yield can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides with (E)-2-phenylethenylboronic acid pinacol ester
This protocol is a generalized procedure based on the work of Werner et al.[3][4]
-
Reaction Setup: A round-bottom flask is charged with the aryl bromide (1.0 equiv.), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv.), and potassium carbonate (K₂CO₃, 1.2 equiv.).
-
Catalyst and Ligand Addition: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., t-Bu₃PHBF₄, 10 mol%) are added.
-
Solvent Addition: Anhydrous dioxane is added as the solvent.
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: The mixture is heated to 80 °C and stirred for 12 hours.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of catalysts for the Suzuki-Miyaura coupling of stilbenes.
Caption: A typical workflow for a comparative catalyst study.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the individual steps.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 7. previous.scientia.report [previous.scientia.report]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methylstilbene: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methylstilbene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1][3]
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.[4]
-
Respiratory Protection: In case of dust or aerosol generation, use a suitable respirator.[5]
-
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[5]
-
Storage of Waste: Unused or waste this compound should be stored in a tightly closed, properly labeled container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]
Spill and Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill area.[1]
-
Control Ignition Sources: Remove all sources of ignition if it is safe to do so.[5]
-
Contain the Spill: Prevent the product from entering drains.[1]
-
Clean-up: Carefully sweep the solid material into an airtight container, avoiding dust generation.[1] Adhered or collected material should be promptly disposed of as hazardous waste.[1]
-
Decontaminate: Thoroughly clean the spill area. All cleaning materials must also be treated as hazardous waste.[4]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[4]
-
Waste Identification and Collection:
-
Labeling:
-
Storage of Waste Container:
-
Final Disposal:
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or threshold quantities for different disposal protocols, were available in the searched safety data sheets. The guidance provided is procedural and emphasizes treating all quantities of this compound waste as hazardous.
Experimental Protocols
There are no established experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. The safest and most compliant procedure is to manage it as hazardous waste for professional disposal.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Methylstilbene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 4-Methylstilbene. This guide provides essential, immediate safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure safe operational conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on available safety data sheets.[1] It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using and to confer with your institution's Environmental Health and Safety (EHS) office for any site-specific requirements.
| Protection Type | Equipment | Key Considerations |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | Use of a face shield is recommended in situations where splashing is a potential hazard. All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant, impermeable gloves. | Inspect gloves for any signs of degradation or puncture before each use. The specific glove material should be chosen based on the solvent being used with this compound and after consulting glove manufacturer compatibility charts. |
| Respiratory Protection | Dust respirator. | A NIOSH-approved respirator is necessary when handling the powder form of this compound, especially in poorly ventilated areas or when engineering controls like a fume hood are not available. Follow local and national regulations for respirator use. |
| Body Protection | Protective clothing, such as a lab coat. In some situations, chemical-resistant aprons or coveralls may be necessary. | Protective clothing should be worn to prevent skin contact. |
| Foot Protection | Closed-toe shoes. Protective boots may be required in certain situations. | Footwear should fully cover the feet to protect against spills. |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operational workflow for handling this compound, emphasizing safety at each step.
Step-by-Step Handling and Disposal Plan
1. Pre-Handling Preparations:
-
Review Documentation: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[1]
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available. All handling of this compound powder should be conducted within a fume hood to minimize inhalation exposure and prevent dust dispersion.
-
Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Avoiding Contamination: Use spark-proof tools and avoid actions that could generate dust.[1] Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dark, and well-ventilated area away from incompatible materials such as oxidizing agents.
3. Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, carefully sweep up the solid material, taking care not to create dust, and place it into a sealed, labeled container for disposal.
-
Prevent the spilled material from entering drains or waterways.[1]
4. Disposal Plan:
-
Waste Characterization: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, closed, and clearly labeled container.[1]
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. However, all disposal practices must be in strict accordance with federal, state, and local regulations. Always consult with your institution's EHS department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
